molecular formula C9H8BNO2 B1321502 Quinolin-7-ylboronic acid CAS No. 629644-82-2

Quinolin-7-ylboronic acid

Cat. No.: B1321502
CAS No.: 629644-82-2
M. Wt: 172.98 g/mol
InChI Key: ZMEMBOIUHLWVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-7-ylboronic acid is a useful research compound. Its molecular formula is C9H8BNO2 and its molecular weight is 172.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinolin-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEMBOIUHLWVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC=N2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619454
Record name Quinolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629644-82-2
Record name Quinolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Quinolin-7-ylboronic Acid in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinolin-7-ylboronic Acid

This compound is a heterocyclic boronic acid that has emerged as a critical building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to antimicrobial agents. The strategic placement of a boronic acid moiety at the 7-position of the quinoline ring system unlocks a versatile toolkit for chemists, primarily enabling participation in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature, and its stability and handling characteristics are crucial for consistent reaction outcomes.

Core Chemical Properties
PropertyValueSource
CAS Number 629644-82-2
Molecular Formula C₉H₈BNO₂
Molecular Weight 172.98 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Conditions 2 - 8 °C, under inert gas
Structural Representation

The structure of this compound, featuring a boronic acid group at the 7-position of the quinoline ring, is depicted below. This specific substitution pattern dictates its reactivity and potential for forming diverse molecular architectures.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Practical Approach

The synthesis of this compound typically begins with a suitable quinoline precursor, most commonly 7-bromoquinoline. The bromine atom at the 7-position serves as an excellent handle for introducing the boronic acid functionality.

Step-by-Step Synthesis Protocol

This protocol outlines a general and reliable method for the preparation of this compound from 7-bromoquinoline.

Starting Material: 7-Bromoquinoline (CAS: 4965-36-0)

Key Transformation: Lithiation followed by reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Maintaining an inert atmosphere is critical to prevent quenching of the highly reactive organolithium intermediate.

  • Dissolution: Dissolve 7-bromoquinoline in anhydrous tetrahydrofuran (THF) in the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution via the dropping funnel. The temperature should be carefully maintained below -70 °C during the addition. The reaction progress can often be monitored by a color change.

  • Borylation: After stirring the mixture at -78 °C for a designated period (typically 1-2 hours) to ensure complete lithiation, add triisopropyl borate dropwise, again maintaining the low temperature. The borate ester is highly susceptible to hydrolysis, hence the need for anhydrous conditions.

  • Quenching and Hydrolysis: Allow the reaction mixture to warm slowly to room temperature. Then, carefully quench the reaction by adding an aqueous solution of a weak acid, such as ammonium chloride, or dilute hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid.

  • Workup and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield this compound.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is paramount due to the high reactivity of n-butyllithium and the intermediate organolithium species with water.

  • Low Temperature: The reaction is conducted at -78 °C to control the reactivity of the organolithium reagent, preventing side reactions and promoting the desired regioselective lithiation at the 7-position.

  • Triisopropyl Borate: This borate ester is a common choice due to its commercial availability and appropriate reactivity. The bulky isopropyl groups can also help to minimize the formation of over-borylated byproducts.

The Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a premier substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds. This reaction allows for the facile introduction of a wide array of aryl and heteroaryl substituents at the 7-position of the quinoline core, a crucial strategy in the synthesis of compound libraries for drug discovery and the development of advanced materials.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl/Vinyl Halide (R-X) PdII_Complex R-Pd(II)-X Complex OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Base_Activation Base Activation Boronate Quinolin-7-yl-B(OR)3⁻ Base_Activation->Boronate Boronate->Transmetalation PdII_Intermediate R-Pd(II)-Quinolin-7-yl Transmetalation->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Quinolin-7-yl (Coupled Product) RedElim->Product This compound This compound This compound->Base_Activation Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights on the Mechanism:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to the active Pd(0) catalyst, forming a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.

  • Transmetalation: This is a key step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then facilitates the transfer of the quinolinyl group to the palladium.

  • Reductive Elimination: In the final step, the two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Self-Validating Protocol for a Suzuki-Miyaura Coupling

This protocol provides a robust and reproducible method for coupling this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-arylquinoline derivative.

Trustworthiness of the Protocol: The inclusion of control experiments, such as running the reaction without the palladium catalyst or the base, can validate that the observed product formation is indeed a result of the intended catalytic process. Consistent yields and purity across multiple runs further establish the reliability of the protocol.

Applications in Drug Discovery and Beyond

The quinoline nucleus is a cornerstone in the design of therapeutic agents. The ability to functionalize the 7-position of the quinoline ring using this compound has been instrumental in the synthesis of novel compounds with a wide range of biological activities. These include potential treatments for cancer, infectious diseases, and neurological disorders. The versatility of the Suzuki-Miyaura coupling allows for the rapid generation of libraries of quinoline derivatives, which can be screened for biological activity, thereby accelerating the drug discovery process.

Beyond pharmaceuticals, the unique photophysical and electronic properties of quinoline-based compounds make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and chemical sensors.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined chemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions have solidified its importance in the synthesis of complex molecules. For researchers and scientists in drug development and materials science, a comprehensive understanding of this key building block is essential for the rational design and efficient synthesis of novel and functional compounds.

Synthesis of Quinolin-7-ylboronic acid and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Quinolin-7-ylboronic Acid and Its Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] The functionalization of this privileged heterocycle is crucial for the development of new therapeutic agents. Among the most versatile synthetic handles, the boronic acid moiety stands out for its utility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][4] This guide provides a comprehensive technical overview of the principal synthetic strategies for preparing this compound and its derivatives. We will delve into the mechanistic underpinnings of palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H activation, offering detailed experimental protocols and explaining the causal relationships behind procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful synthetic intermediates.

Introduction: The Strategic Importance of Quinoline Boronic Acids

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic drugs, exhibiting activities ranging from anticancer and antimalarial to anti-inflammatory.[1][2] The ability to selectively introduce substituents at various positions on the quinoline ring is paramount for modulating biological activity and optimizing pharmacokinetic properties.

Boronic acids and their corresponding esters (e.g., pinacol esters) are exceptionally valuable intermediates in modern organic synthesis.[3][5] Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions make them ideal building blocks for constructing complex molecular architectures.[3][6] Specifically, this compound serves as a key precursor for introducing the quinoline nucleus at the C-7 position, enabling the rapid generation of diverse libraries of 7-aryl or 7-heteroaryl quinolines for biological screening.

Core Synthetic Strategies for Quinolin-7-ylboronic Esters

The introduction of a boryl group onto the quinoline scaffold can be primarily achieved via two powerful transition-metal-catalyzed methodologies: the cross-coupling of a pre-functionalized haloquinoline (Miyaura Borylation) and the direct functionalization of a C-H bond (C-H Borylation).

Strategy 1: Palladium-Catalyzed Miyaura Borylation of 7-Haloquinolines

The most established and widely utilized method for synthesizing aryl boronic esters is the Miyaura borylation, a cross-coupling reaction between an aryl halide and a diboron reagent.[6] This approach offers high yields and excellent functional group tolerance.

Causality Behind the Method: This strategy relies on a pre-existing carbon-halogen bond (typically C-Br or C-I) at the 7-position of the quinoline ring. The C-X bond serves as a reactive site for the palladium catalyst to initiate its catalytic cycle. The choice of 7-bromoquinoline as a starting material is common due to its commercial availability and balanced reactivity—more reactive than the chloride but more stable and cost-effective than the iodide.

Key Components & Their Rationale:

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice.[7][8] The resulting pinacol boronate ester is a stable, crystalline solid that is generally amenable to chromatographic purification and can be stored for extended periods.[6]

  • Catalyst System: A palladium(0) source is required. This is often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or Pd(OAc)₂ with a supporting phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: This is a critical parameter. A weak, non-nucleophilic base such as potassium acetate (KOAc) is essential.[6][8] Stronger bases can promote a subsequent, undesired Suzuki-Miyaura coupling between the newly formed boronate ester and the starting 7-haloquinoline, leading to the formation of a biquinoline dimer as a significant byproduct.[4][8]

Generalized Reaction Scheme:

Mechanistic Workflow: Miyaura Borylation

The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, transmetalation with the diboron reagent, and reductive elimination to release the product and regenerate the catalyst.

Miyaura_Borylation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition + 7-Br-Quinoline cycle_start Start cycle_start->pd0 pd_intermediate [Quinolin-7-yl]-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + B₂pin₂ - Br-Bpin boryl_pd_intermediate [Quinolin-7-yl]-Pd(II)(Bpin)L₂ transmetalation->boryl_pd_intermediate reductive_elimination Reductive Elimination boryl_pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Product Quinolin-7-yl-Bpin reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

  • Setup: To an oven-dried Schlenk flask, add 7-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst: Add anhydrous solvent (e.g., 1,4-dioxane or DMSO). Degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified, typically by column chromatography on silica gel or recrystallization.

Strategy 2: Iridium-Catalyzed C-H Borylation

A more contemporary and atom-economical approach is the direct borylation of a C-H bond, which circumvents the need for a halogenated precursor.[9][10] Iridium-based catalysts have proven particularly effective for this transformation.[11]

Causality Behind the Method: This method leverages the ability of an iridium catalyst to selectively break a C-H bond and replace the hydrogen with a boryl group. The primary challenge and area of intense research is controlling the regioselectivity—that is, which C-H bond on the quinoline ring reacts.[10][11] Steric and electronic factors heavily influence the outcome.[11] For the quinoline scaffold, borylation is often directed by steric hindrance, favoring the less hindered positions. Ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), play a crucial role in directing this selectivity.[9] While this method can be powerful, achieving exclusive selectivity for the C-7 position may require a substrate with specific substitution patterns that favor that site.

Key Components & Their Rationale:

  • Catalyst System: A common system is [Ir(OMe)COD]₂ (methoxy(cyclooctadiene)iridium(I) dimer) paired with a bidentate nitrogen ligand like dtbpy.[9][12] The ligand is critical for the catalyst's stability and selectivity.

  • Boron Source: B₂pin₂ is frequently used, although pinacolborane (HBpin) can also be employed.[9]

  • Solvent: A non-polar, aprotic solvent like tetrahydrofuran (THF), hexane, or cyclopentyl methyl ether (CPME) is typically used.

Generalized Reaction Scheme:

CH_Borylation_Workflow sub Quinoline Substrate reaction C-H Activation & Borylation (e.g., THF, 80 °C) sub->reaction reagents B₂pin₂ [Ir(OMe)COD]₂ dtbpy Ligand reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Regioisomeric Mixture of Borylated Quinolines purification->product

Caption: General workflow for Iridium-catalyzed C-H borylation.

Conversion to Boronic Acid and Purification

While the pinacol ester is stable, the free boronic acid is often required for subsequent reactions.

Deprotection of the Pinacol Ester

The conversion is typically an acid-catalyzed hydrolysis. A common method involves transesterification with a volatile diol followed by hydrolysis, or direct cleavage.

Experimental Protocol: Hydrolysis to this compound

  • Setup: Dissolve the quinoline pinacol boronate ester (1.0 equiv) in a solvent mixture such as THF/water or acetone/water.

  • Reagent Addition: Add an aqueous solution of a strong acid like HCl (2-4 M) or use a reagent like sodium periodate (NaIO₄) followed by acid.[13]

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The free boronic acid often precipitates from the reaction mixture.

  • Isolation: The solid can be collected by filtration, washed with cold water and a non-polar organic solvent (like hexane or ether), and dried under vacuum. Alternatively, the product can be extracted into an organic solvent.

Purification and Handling

Purifying boronic acids can be challenging due to their tendency to form trimeric, cyclic anhydrides known as boroxines upon dehydration.[14]

  • Recrystallization: Often the most effective method for obtaining high-purity boronic acids.[15] A solvent system of water/ethanol or ethyl acetate/hexanes can be effective.

  • Chromatography: Standard silica gel can sometimes lead to decomposition. If chromatography is necessary, using neutral alumina or deactivated silica gel may give better results.[15]

  • Derivatization: For difficult purifications, the crude boronic acid can be converted to a stable derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt (by treatment with KHF₂), which are often crystalline and easily purified.[7][16] The pure derivative can then be hydrolyzed back to the boronic acid just before use.

Characterization of this compound

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Appearance of characteristic aromatic proton signals for the quinoline ring. The chemical shifts will be distinct from the starting material.
¹³C NMR A signal for the carbon atom bearing the boron group (C-B) will appear at a characteristic downfield shift (approx. 120-150 ppm), though it is often broad or unobserved due to quadrupolar relaxation.
¹¹B NMR A broad singlet peak around δ 25-35 ppm is characteristic of a trigonal planar aryl boronic acid or ester.[14][17] This is a definitive confirmation of the boryl group's presence.
LC-MS Provides the molecular weight of the compound, confirming the successful borylation. High-Resolution Mass Spectrometry (HRMS) gives the exact mass.

Application in Synthesis: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize 7-arylquinolines, a motif present in many biologically active molecules.

Mechanistic Workflow: Suzuki-Miyaura Coupling

This catalytic cycle is one of the most important C-C bond-forming reactions in modern chemistry.

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X cycle_start Start cycle_start->pd0 pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boryl_pd_intermediate Ar-Pd(II)-(Quinolin-7-yl)L₂ transmetalation->boryl_pd_intermediate reductive_elimination Reductive Elimination boryl_pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Product Ar-(Quinolin-7-yl) reductive_elimination->product catalyst_regeneration Catalyst Regeneration boronic_acid Quinolin-7-yl-B(OH)₂ base_activation Base (e.g., K₂CO₃) activates Boronic Acid boronic_acid->base_activation base_activation->transmetalation [Quinolin-7-yl-B(OH)₃]⁻

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 7-Arylquinoline Derivative

  • Setup: In a suitable flask, combine this compound (or its pinacol ester, 1.0-1.2 equiv), the desired aryl halide (Ar-X, 1.0 equiv), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Solvent & Catalyst: Add a solvent system (e.g., 1,4-dioxane/water, DME, or toluene) and degas the solution.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a more active catalyst system like Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos).

  • Reaction: Heat the mixture to 80-110 °C for 4-18 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the pure 7-arylquinoline.

Conclusion

This compound and its ester derivatives are indispensable tools for the modern medicinal chemist. The synthetic routes described herein, particularly palladium-catalyzed Miyaura borylation of 7-haloquinolines, provide reliable and scalable access to these key intermediates. While iridium-catalyzed C-H borylation presents a more atom-economical alternative, its application requires careful consideration of regioselectivity. Mastery of these synthetic protocols, coupled with a solid understanding of the underlying reaction mechanisms and purification strategies, empowers researchers to efficiently generate novel quinoline-based molecules with therapeutic potential. The continued development of more selective and efficient catalytic systems will further enhance the accessibility and utility of these vital chemical building blocks.

References

A Senior Application Scientist's Guide to Quinolin-7-ylboronic Acid: Commercial Availability, Quality Control, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Quinolin-7-ylboronic acid, a critical building block in modern synthetic and medicinal chemistry. We will explore its commercial landscape, essential quality control parameters, and practical applications, with a focus on enabling researchers to confidently source and utilize this versatile reagent in their drug discovery and development programs.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 629644-82-2) is a heterocyclic organoboron compound that has emerged as a valuable intermediate in organic synthesis.[1][2][3] Its significance lies in the fusion of two highly important chemical motifs: the quinoline scaffold and the boronic acid functional group.

  • The Quinoline Scaffold: This nitrogen-containing bicyclic aromatic system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The ability to functionalize the quinoline core is a cornerstone of modern drug design.

  • The Boronic Acid Handle: Boronic acids are exceptionally versatile functional groups, renowned for their stability, low toxicity, and, most importantly, their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, allowing for the modular assembly of complex molecular architectures.[6][7]

The combination of these features makes this compound an indispensable tool for medicinal chemists seeking to generate libraries of novel 7-substituted quinoline derivatives for structure-activity relationship (SAR) studies and lead optimization.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale process development. When selecting a supplier, researchers should consider not only price but also purity, available pack sizes, and the quality of supporting documentation (e.g., Certificate of Analysis).

Below is a comparative summary of representative commercial suppliers.

SupplierCAS NumberMolecular FormulaPurityAvailable Pack Sizes
Amerigo Scientific 629644-82-2C₉H₈BNO₂Research GradeContact for details
ChemicalBook 629644-82-2C₉H₈BNO₂Typically ≥99%Custom (e.g., per KG)
Fluorochem 629644-82-2C₉H₈BNO₂≥95%Custom
Santa Cruz Biotechnology 629644-82-2C₉H₈BNO₂Research GradeContact for details
Synblock 629644-82-2C₉H₈BNO₂Custom SynthesisCustom

This table is for illustrative purposes. Availability, purity, and pack sizes are subject to change. Researchers should always verify specifications with the supplier directly.

Physicochemical and Structural Data

Accurate physicochemical data is fundamental for experimental design, including reaction stoichiometry calculations and analytical method development.

PropertyValueSource
CAS Number 629644-82-2[1][2][3]
Molecular Formula C₉H₈BNO₂[1][3][8]
Molecular Weight 172.98 g/mol [1][3]
Physical State Solid[8]

Synthesis, Quality Control, and Stability Considerations

General Synthetic Strategies

The synthesis of arylboronic acids, including this compound, is well-established. A prevalent method is the Miyaura borylation, which involves a palladium-catalyzed reaction between an aryl halide (in this case, 7-haloquinoline) and a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[7] The resulting boronic ester can then be hydrolyzed to the desired boronic acid.

G cluster_0 Miyaura Borylation cluster_1 Hydrolysis A 7-Haloquinoline (e.g., 7-Bromoquinoline) C Pd Catalyst & Base A->C B Bis(pinacolato)diboron (B₂pin₂) B->C D Quinoline-7-boronic acid pinacol ester C->D C-B bond formation E Acidic or Basic Workup D->E Deprotection F This compound E->F

Caption: Generalized synthetic workflow for this compound.

This protocol's robustness and tolerance for various functional groups make it a cornerstone of industrial and academic synthesis, ensuring a reliable supply of diverse boronic acid building blocks.[7][9]

The Imperative of Rigorous Quality Control

The purity and stability of this compound are paramount to achieving reproducible and successful synthetic outcomes. Boronic acids are susceptible to degradation, primarily through two pathways:

  • Protodeborylation: Cleavage of the C-B bond, particularly under harsh acidic or basic conditions, reverting the compound to quinoline.

  • Trimerization (Dehydration): Boronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroxines.

Therefore, robust analytical methods are required to assess purity and identify potential degradants.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a staple for purity assessment. Method development often involves screening different columns and mobile phase pH to achieve baseline resolution of the boronic acid from its precursors and degradants.[10] The analysis of boronic acids can be challenging due to their potential for on-column degradation, sometimes necessitating unconventional methods like aprotic diluents or highly basic mobile phases to ensure stability during analysis.[11]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can provide quantitative purity information (qNMR) when run against a certified internal standard.

A self-validating system for any experiment using this reagent begins with a thorough review of the supplier's Certificate of Analysis and, if necessary, in-house re-analysis to confirm purity before use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][14] This reaction facilitates the construction of a C(sp²)-C(sp²) bond between the quinoline C7 position and an aryl or heteroaryl halide/triflate, providing access to a vast chemical space.[6]

G start Reaction Setup reagents Add: - this compound - Aryl Halide (Ar-X) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) start->reagents 1. Combine Reagents reaction Inert Atmosphere (N₂ or Ar) Heat (e.g., 85-100 °C) reagents->reaction 2. Heat Under N₂ monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring 3. Track Progress workup Aqueous Workup & Extraction monitoring->workup 4. Quench & Extract purification Purification (e.g., Column Chromatography) workup->purification 5. Isolate Product analysis Product Analysis (NMR, MS) purification->analysis 6. Characterize product Final Product: 7-Arylquinoline analysis->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Field-Proven Experimental Protocol: Synthesis of a 7-Arylquinoline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This is a representative protocol. Optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific aryl halide used and should be optimized accordingly.[15]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (Ar-Br) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene and Water (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Inerting the System: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Addition of Catalyst and Solvents: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed toluene and water.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 7-arylquinoline product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a commercially accessible and highly valuable reagent for drug discovery and synthetic chemistry. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction provides a direct and efficient route to novel 7-substituted quinoline derivatives. A thorough understanding of its commercial sources, coupled with stringent quality control and optimized reaction protocols, empowers researchers to fully leverage this building block in the rational design and synthesis of next-generation therapeutics.

References

The Strategic Role of Quinolin-7-ylboronic Acid in the Synthesis of Next-Generation Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent kinase inhibitors for targeted cancer therapy. This technical guide provides an in-depth exploration of the pivotal role of quinolin-7-ylboronic acid as a versatile building block in the synthesis of these critical therapeutic agents. We will delve into the chemical rationale behind its use, focusing on the robust and efficient Suzuki-Miyaura cross-coupling reaction. This guide will further provide detailed experimental protocols, elucidate the downstream signaling pathways of key kinase targets, and present representative data on the efficacy of quinoline-based inhibitors.

Introduction: The Kinase Inhibitor Landscape and the Primacy of the Quinoline Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized oncology, with numerous drugs approved for the treatment of a wide range of malignancies.

The quinoline and its related quinazoline scaffolds have emerged as "privileged structures" in the design of kinase inhibitors.[1][2] Their rigid, planar structure can mimic the adenine ring of ATP, allowing them to competitively bind to the ATP-binding pocket of kinases and inhibit their function.[3] This has led to the development of highly successful drugs like Lapatinib, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] While Lapatinib itself is a quinazoline derivative, the broader quinoline scaffold is extensively explored for its potential to yield novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[2][5]

The functionalization of the quinoline core is paramount to achieving desired therapeutic properties. Among the synthetic methodologies employed, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and efficiency in forming carbon-carbon bonds.[1][6] This reaction utilizes organoboronic acids as key coupling partners, and in this context, this compound has proven to be an invaluable reagent.

This compound: A Versatile Synthetic Intermediate

This compound is a stable, readily available organoboron compound that serves as a versatile building block for introducing the quinoline moiety into a target molecule. Its utility primarily lies in its participation in the Suzuki-Miyaura cross-coupling reaction, where the boronic acid group is replaced by an aryl or heteroaryl group from a corresponding halide or triflate.

The choice of the 7-position for the boronic acid substituent on the quinoline ring is strategic. This position allows for the extension of the molecule into the solvent-exposed region of the kinase ATP-binding pocket, providing opportunities to enhance potency and modulate selectivity through interactions with amino acid residues outside the highly conserved hinge region.

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Kinase Inhibitor Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp2-hybridized carbon atoms. The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.[7][8]

  • Transmetalation: The organoboronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.[7][8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7][8]

Suzuki_Miyaura_Cycle

Causality in Experimental Choices

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of reaction parameters:

  • Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphine-based ligands like PPh₃, dppf) is crucial for catalytic activity and stability. The ligand stabilizes the palladium center and influences the rates of the individual steps in the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome.

  • Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include toluene, dioxane, DMF, and THF. The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.

Synthesis of a Representative Quinoline-Based Kinase Inhibitor Scaffold

The following is a representative, step-by-step methodology for the synthesis of a 7-arylquinoline scaffold using this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a composite based on generally accepted procedures in the field.[10][11]

Experimental Protocol

Materials:

  • 7-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromoquinoline, the desired arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition: Add toluene and water to the flask (typically in a 4:1 to 10:1 ratio).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 7-arylquinoline.

Experimental_Workflow

Targeting Key Signaling Pathways: The EGFR/HER2 Cascade

Many quinoline-based kinase inhibitors are designed to target members of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2).[12] These receptors are critical drivers of cell proliferation, survival, and differentiation.

The EGFR/HER2 Signaling Pathway

Upon ligand binding (for EGFR) or heterodimerization, EGFR and HER2 undergo a conformational change that activates their intracellular kinase domains. This leads to autophosphorylation of tyrosine residues in their cytoplasmic tails, creating docking sites for various signaling proteins. These proteins, in turn, activate downstream signaling cascades, including:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation.[13]

  • The PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.[9]

Dysregulation of this pathway, often through receptor overexpression or mutation, leads to uncontrolled cell growth and is a key factor in the development and progression of many cancers.[1][9]

EGFR_HER2_Pathway

Mechanism of Inhibition

Quinoline-based inhibitors, synthesized using reagents like this compound, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR and HER2 kinase domains, preventing the binding of ATP and subsequent autophosphorylation.[8] This blockade of the initial step in the signaling cascade effectively shuts down the downstream pathways, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells that are dependent on these pathways for their survival.

Data Presentation: Efficacy of Quinoline-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The following table presents representative IC₅₀ values for quinoline and quinazoline-based inhibitors against key kinases and cancer cell lines, illustrating the therapeutic potential of this class of compounds.

Compound ClassTarget KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (nM)Reference
Quinoline DerivativeEGFR71MCF-7 (Breast)25-82[12]
Quinoline DerivativeHER231A-549 (Lung)25-82[12]
Quinazoline DerivativeEGFR (T790M mutant)31--[3]
Lapatinib (Quinazoline)EGFR10.2--[7]
Lapatinib (Quinazoline)HER29.8--[7]

IC₅₀ values represent the concentration of the inhibitor required for 50% inhibition of the kinase activity. GI₅₀ values represent the concentration for 50% inhibition of cell growth.

Conclusion and Future Directions

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist for the synthesis of novel kinase inhibitors. Its utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction allows for the facile introduction of the privileged quinoline scaffold into a diverse range of molecular architectures. This enables the systematic exploration of structure-activity relationships and the optimization of lead compounds targeting critical oncogenic signaling pathways.

Future research will undoubtedly continue to leverage the unique properties of this compound and related reagents to develop next-generation kinase inhibitors with enhanced potency, improved selectivity, and the ability to overcome drug resistance. The continued application of this synthetic strategy holds immense promise for the discovery of new and effective cancer therapeutics.

References

Quinolin-7-ylboronic Acid: A Versatile Building Block for Next-Generation PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3][4] The modular nature of PROTACs, consisting of a target protein ligand, an E3 ligase ligand, and a connecting linker, allows for rational design and optimization.[5][6][7] This guide focuses on quinolin-7-ylboronic acid, a valuable building block in the synthesis of PROTACs. We will explore its chemical properties, synthetic utility, and strategic incorporation into PROTAC design, providing a comprehensive resource for scientists in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of Building Blocks

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[7][8][9] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][9] Unlike traditional small molecule inhibitors that rely on sustained occupancy of a target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[8] This event-driven mechanism offers several advantages, including the potential to target proteins previously considered "undruggable" and the ability to achieve sustained pharmacological effects at lower doses.[4]

The design and synthesis of effective PROTACs is a modular process, relying on the strategic selection and connection of three key components:

  • A ligand for the Protein of Interest (POI): This "warhead" provides specificity by binding to the target protein.

  • A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits the cellular degradation machinery. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[10][11][12]

  • A Linker: This component connects the POI and E3 ligase ligands and plays a critical role in optimizing the formation and stability of the ternary complex.[8][13][14]

The choice of building blocks for each of these components is crucial for the overall efficacy, selectivity, and pharmacokinetic properties of the final PROTAC molecule.[1][15] this compound has emerged as a versatile building block, primarily for its utility in constructing the POI-binding ligand through well-established chemical reactions.

This compound: Properties and Reactivity

This compound is an organoboron compound with the chemical formula C9H8BNO2.[16] Its key structural feature is the presence of a boronic acid group (-B(OH)2) attached to the 7-position of a quinoline ring. This functionality imparts specific chemical reactivity that is highly valuable in organic synthesis.

Key Properties:

PropertyValue
Molecular Formula C9H8BNO2
Molecular Weight 172.98 g/mol
Appearance Solid
Purity Typically >95%

Data sourced from commercial suppliers.

The primary utility of this compound in synthetic chemistry, and particularly in PROTAC development, lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the quinoline core and a variety of aryl or heteroaryl halides, providing a robust and versatile method for constructing complex molecular scaffolds.

Synthetic Utility in PROTAC Construction

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its incorporation into a PROTAC's POI ligand can provide a strong foundation for achieving high binding affinity and selectivity. This compound serves as a key intermediate in the synthesis of these quinoline-containing warheads.

Suzuki-Miyaura Coupling: A Cornerstone Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for creating biaryl compounds. In the context of PROTAC synthesis, this compound can be coupled with a diverse range of aryl or heteroaryl halides (or triflates) to generate a library of potential POI ligands.

Generalized Reaction Scheme:

Caption: Generalized Suzuki-Miyaura coupling reaction.

This synthetic flexibility allows for the rapid exploration of the chemical space around the quinoline core, enabling the optimization of interactions with the target protein's binding pocket.

Step-by-Step Protocol: Synthesis of a 7-Arylquinoline Intermediate

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene, 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl halide (1.1 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (0.05-0.1 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. The filtrate can then be extracted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 7-arylquinoline.

Incorporation into a PROTAC Molecule

Once the quinoline-based POI ligand is synthesized, the next crucial step is its conjugation to a linker, which is subsequently attached to an E3 ligase ligand.

Linker Attachment and Strategy

The linker is not merely a passive spacer; its length, composition, and attachment point can significantly impact the efficacy of the PROTAC.[8][13][14] Common linker motifs include polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[8][13] The choice of linker chemistry depends on the functional groups available on the POI ligand and the desired properties of the final PROTAC.

Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow cluster_POI_Ligand POI Ligand Synthesis cluster_Linker_Attachment Linker Attachment cluster_E3_Ligand_Attachment E3 Ligand Conjugation A This compound C Suzuki Coupling A->C B Aryl Halide B->C D Functionalized POI Ligand C->D F Coupling Reaction (e.g., Amide, Click) D->F E Linker with Reactive Handle E->F G POI Ligand-Linker Conjugate F->G I Final Coupling G->I H E3 Ligase Ligand (e.g., VHL or CRBN) H->I J Purified PROTAC I->J

Caption: A modular workflow for PROTAC synthesis.

Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for conjugating the different components of a PROTAC due to its high efficiency and orthogonality to other functional groups.[8]

Choice of E3 Ligase Ligand

The majority of PROTACs in development utilize ligands for either VHL or CRBN.[10][11]

  • VHL Ligands: Often based on a hydroxyproline core, these ligands have been extensively optimized for high binding affinity.[10][17][18]

  • CRBN Ligands: Derivatives of thalidomide, lenalidomide, and pomalidomide are commonly used to recruit the CRBN E3 ligase.[11][19][][]

The choice between VHL and CRBN can be influenced by factors such as the expression levels of the E3 ligase in the target cells and the desired selectivity profile of the PROTAC.

Biological Evaluation of Quinoline-Based PROTACs

After successful synthesis and purification, the biological activity of the newly created PROTAC must be thoroughly evaluated.

Target Protein Degradation Assays

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.

Step-by-Step Protocol: Western Blotting for Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using an appropriate substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. This data can be used to calculate the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achieved).[14]

Cell Viability and Functional Assays

In addition to target degradation, it is important to assess the downstream functional consequences of PROTAC treatment.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the effect of the PROTAC on cell proliferation and cytotoxicity.[15]

  • Target-Specific Functional Assays: Depending on the function of the POI, specific assays can be employed to measure the biological impact of its degradation (e.g., kinase activity assays, reporter gene assays).

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its utility in Suzuki-Miyaura coupling reactions provides a robust platform for the creation of diverse quinoline-based POI ligands. As the field of targeted protein degradation continues to expand, the rational design and efficient synthesis of novel PROTACs will be paramount. The strategic use of building blocks like this compound will undoubtedly play a key role in the development of the next generation of protein-degrading therapeutics. The ongoing exploration of new E3 ligases and the development of more sophisticated linker technologies will further enhance the power and precision of PROTAC-based drug discovery.[5]

References

The Expanding Synthetic Versatility of Quinolin-7-ylboronic Acid: A Technical Guide to Novel Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Latent Reactivity of Quinolin-7-ylboronic Acid for Accelerated Drug Discovery and Materials Science

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, exploring the burgeoning applications of this compound in the discovery of novel chemical reactions. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to provide a foundational understanding of the principles governing the reactivity of this versatile building block, empowering researchers to innovate within their own laboratories.

Introduction: The Quinoline Moiety and the Power of the Boronic Acid Handle

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and kinase inhibitory properties.[1] The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. This compound emerges as a particularly valuable reagent in this context. The boronic acid group, a stable and versatile functional handle, opens a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]

This guide will illuminate novel synthetic strategies that leverage the unique electronic and steric properties of this compound, moving beyond its traditional applications to explore cutting-edge methodologies in catalysis and complex molecule synthesis.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorse of Modern Synthesis

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, renowned for its mild conditions and broad functional group tolerance.[2] While a foundational technique, continuous innovation is expanding its reach and efficiency.

Advanced Suzuki-Miyaura Coupling for the Synthesis of Kinase Inhibitors

The quinoline core is a key pharmacophore in a multitude of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][3] this compound provides a direct and modular route to introduce diverse aryl and heteroaryl substituents at the 7-position, a critical region for modulating kinase selectivity and potency.

A compelling example is the synthesis of novel pyrazolo[4,3-f]quinoline-based dual CLK/ROCK inhibitors.[4] These compounds have shown promise in oncology due to their ability to target multiple signaling pathways involved in cell growth and migration. The core synthetic strategy involves a Suzuki-Miyaura coupling between a halogenated pyrazolo[4,3-f]quinoline scaffold and a substituted phenylboronic acid. While the initial library was generated with various boronic acids, the adaptability of this reaction readily allows for the incorporation of this compound to explore novel chemical space.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for cross-coupling reactions involving heteroaryl boronic acids.
Base Cs₂CO₃ or K₂CO₃Essential for the activation of the boronic acid and facilitation of the transmetalation step.
Solvent 1,4-Dioxane/Water or DMF/WaterA polar aprotic solvent mixture is typically used to ensure the solubility of both the organic and inorganic reagents.
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle to completion.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed solution of the halo-quinoline (1.0 equiv) and this compound (1.2 equiv) in a 3:1 mixture of 1,4-dioxane and water is added the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) and base (e.g., Cs₂CO₃, 2.0 equiv).

  • The reaction mixture is heated to 100 °C under an inert atmosphere (e.g., Argon) and stirred for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 7-substituted quinoline derivative.

Part 2: Expanding the Toolkit - Copper-Catalyzed C-N and C-S Bond Formation

While palladium catalysis dominates C-C bond formation, copper-catalyzed reactions have emerged as powerful tools for the construction of C-N and C-S bonds, known as the Chan-Lam coupling.[5] This methodology offers a complementary approach to the Buchwald-Hartwig amination, often with milder reaction conditions.

Chan-Lam N-Arylation with this compound

The Chan-Lam coupling enables the formation of a C-N bond between an amine and a boronic acid in the presence of a copper catalyst and an oxidant, typically air.[5][6] This reaction is particularly valuable for the synthesis of N-aryl quinolines, which are prevalent in biologically active molecules.

Conceptual Workflow for Chan-Lam N-Arylation

Chan_Lam_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Q7BA This compound Reaction Chan-Lam Coupling Q7BA->Reaction Amine Amine (R-NH2) Amine->Reaction Catalyst Cu(OAc)2 Catalyst->Reaction Base Pyridine or Et3N Base->Reaction Oxidant Air (O2) Oxidant->Reaction Solvent DCM or Toluene Solvent->Reaction Product 7-Aminoquinoline Derivative Reaction->Product

Caption: Workflow for Chan-Lam N-arylation.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

  • To a mixture of this compound (1.0 equiv), the amine (1.2 equiv), and Cu(OAc)₂ (0.1 equiv) in dichloromethane is added a base such as pyridine (2.0 equiv).

  • The reaction mixture is stirred vigorously at room temperature, open to the air, for 12-24 hours.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the N-arylated quinoline.

Novel S-Arylation via Chan-Lam Coupling

Recent advancements have extended the Chan-Lam reaction to the formation of C-S bonds, providing a direct route to aryl sulfides.[7] The S-arylation of thiols with this compound opens up new avenues for the synthesis of sulfur-containing quinoline derivatives, which are of interest in materials science and medicinal chemistry.

Part 3: The Frontier - Photoredox Catalysis for Novel C-H Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This technology provides a powerful platform for the development of novel reactions that are often not feasible with traditional thermal methods.

Photoredox-Mediated Minisci-Type Reactions

The Minisci reaction is a classic method for the alkylation of electron-deficient heterocycles. Photoredox catalysis has enabled a modern iteration of this reaction, allowing for the use of boronic acids as radical precursors.

Conceptual Pathway for Photoredox Minisci Reaction

Photoredox_Minisci cluster_start Initiation cluster_cycle Catalytic Cycle PC Photocatalyst (e.g., Ru(bpy)3^2+) PC_excited Excited Photocatalyst* PC->PC_excited Light Visible Light (hν) Light->PC Quinolinyl_Radical Quinolin-7-yl Radical PC_excited->Quinolinyl_Radical SET Q7BA This compound Q7BA->Quinolinyl_Radical Oxidant Oxidant Radical_Adduct Radical Adduct Quinolinyl_Radical->Radical_Adduct Heterocycle Protonated Heterocycle Heterocycle->Radical_Adduct Product Functionalized Heterocycle Radical_Adduct->Product Oxidation & Deprotonation Product->PC Regeneration

Caption: Photoredox Minisci-type reaction pathway.

In this process, an excited-state photocatalyst oxidizes the boronic acid to generate a quinolin-7-yl radical. This highly reactive intermediate then adds to a protonated N-heterocycle, followed by an oxidation and deprotonation sequence to afford the C-H functionalized product. This methodology allows for the direct arylation of heterocycles at positions that are often difficult to access through traditional methods.

Experimental Protocol: General Procedure for Photoredox Minisci-Type Reaction

  • In a reaction vessel, the N-heterocycle (1.0 equiv), this compound (1.5 equiv), a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%), and an oxidant are dissolved in a degassed solvent (e.g., acetonitrile or DMSO).

  • The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

  • The reaction is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous sodium bicarbonate and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Conclusion and Future Outlook

This compound is far more than a simple building block for Suzuki-Miyaura couplings. As this guide has demonstrated, its reactivity can be harnessed in a variety of modern synthetic transformations, including copper-catalyzed C-N and C-S bond formation, and cutting-edge photoredox-mediated C-H functionalization. The continued exploration of the reaction landscape of this versatile reagent will undoubtedly lead to the discovery of even more innovative synthetic methodologies, accelerating the development of new therapeutics and advanced materials. The protocols and mechanistic insights provided herein are intended to serve as a springboard for further innovation, empowering researchers to push the boundaries of chemical synthesis.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Quinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinolin-7-ylboronic acid is a bifunctional organic compound that incorporates both a quinoline heterocycle and a boronic acid moiety. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, while the boronic acid group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions and as a functional group for sensing and covalent inhibition.[1]

An unambiguous structural confirmation is the bedrock of any research and development endeavor. For drug development professionals and researchers, understanding the spectroscopic signature of a molecule like this compound is non-negotiable for ensuring purity, confirming identity, and tracking reaction progress. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles and data from closely related structural analogs, offering a predictive and practical framework for its characterization.

Molecular Structure and Analysis

This compound (C₉H₈BNO₂) has a molecular weight of 172.98 g/mol .[2] The structure consists of a boronic acid group substituted at the 7-position of a quinoline ring. The numbering convention used for the quinoline ring in the subsequent spectroscopic analysis is critical for accurate assignment.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy Analysis

Proton NMR is the first-line technique for confirming the structure of aromatic compounds. The spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration).

2.1 Expertise & Rationale: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for six aromatic protons on the quinoline ring and one or two exchangeable protons from the boronic acid's hydroxyl groups.

  • Pyridine Ring Protons (H2, H3, H4): The protons on the nitrogen-containing ring (H2, H3, H4) are influenced by the electronegativity and diamagnetic anisotropy of the nitrogen atom. H2 is typically the most deshielded (highest chemical shift) due to its proximity to the nitrogen.[3]

  • Benzene Ring Protons (H5, H6, H8): The protons on the carbocyclic ring are influenced by the boronic acid substituent. Boronic acids are weakly electron-withdrawing, which will slightly deshield the protons on this ring compared to unsubstituted quinoline.[4]

  • Coupling Constants (J): The splitting patterns are highly informative. Protons adjacent to each other on the ring (ortho coupling, ³J) will exhibit large coupling constants (typically 7-9 Hz). Protons separated by two bonds (meta coupling, ⁴J) show much smaller coupling (1-3 Hz).[5]

  • Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons are acidic and rapidly exchange with each other and any trace water in the solvent (e.g., DMSO-d₆). This typically results in a single, broad signal. Its integration may vary, and the peak will disappear upon addition of D₂O, a key diagnostic test.

2.2 Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR data when acquired in a solvent like DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H28.9 - 9.1ddJ ≈ 4.5, 1.5 Hz1H
H48.7 - 8.9dJ ≈ 8.5 Hz1H
H88.3 - 8.5s-1H
H58.1 - 8.3dJ ≈ 8.5 Hz1H
H67.8 - 8.0ddJ ≈ 8.5, 1.5 Hz1H
H37.6 - 7.8ddJ ≈ 8.5, 4.5 Hz1H
B(OH)₂8.0 - 8.5 (broad)s (broad)-2H

2.3 Experimental Protocol: ¹H NMR Spectroscopy

Trustworthiness: This protocol ensures reproducible results by standardizing sample preparation and instrument parameters. The use of an internal standard (TMS) provides a reliable chemical shift reference.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar boronic acid and its hydroxyl proton signals do not overlap with the aromatic region.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.[6]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): ~4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

2.4 Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of Compound b Dissolve in 0.7 mL DMSO-d6 a->b c Add TMS (Internal Standard) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer (≥400 MHz) d->e f Lock, Tune, & Shim e->f g Acquire FID (16-64 Scans) f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Calibrate to TMS i->j k Integrate Peaks j->k l Final Spectrum & Data Table k->l

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy Analysis

Carbon NMR spectroscopy is complementary to ¹H NMR, providing a distinct signal for each unique carbon atom in the molecule. It is particularly useful for confirming the carbon skeleton.

3.1 Expertise & Rationale: Predicting the ¹³C NMR Spectrum

The molecule has nine carbon atoms, all of which are part of the aromatic quinoline system. We expect to see nine distinct signals in the ¹³C NMR spectrum.

  • Chemical Shift Ranges: Aromatic carbons typically resonate between 110-160 ppm. Carbons adjacent to the electronegative nitrogen (C2, C8a) will be shifted downfield.[7]

  • Carbon-Boron Coupling: The carbon directly attached to the boron atom (C7) is a quaternary carbon. Its signal is often broad or even unobservable. This is due to quadrupolar relaxation caused by the boron nucleus (¹¹B has a nuclear spin I = 3/2), a key diagnostic feature for C-B bonds.[8]

3.2 Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2150 - 155Adjacent to N, downfield shift
C4135 - 140Vinylogous to N
C8a147 - 150Quaternary, adjacent to N
C4a128 - 132Quaternary, bridgehead
C5127 - 130Aromatic CH
C8125 - 128Aromatic CH
C6122 - 125Aromatic CH
C3120 - 123Aromatic CH
C7130 - 135 (broad)Attached to Boron, signal may be broad or absent

3.3 Experimental Protocol: ¹³C NMR Spectroscopy

Trustworthiness: This protocol uses a proton-decoupled sequence to simplify the spectrum to single lines for each carbon, and a longer relaxation delay to ensure accurate quantification of quaternary carbons.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 5-10 seconds. A longer delay is crucial for observing quaternary carbons, which have longer relaxation times.

  • Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (DMSO-d₆) at ~39.5 ppm can be used as a secondary chemical shift reference.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for identifying the presence of key bonds, such as the O-H and B-O bonds of the boronic acid and the aromatic C=C/C=N bonds of the quinoline ring.

4.1 Expertise & Rationale: Predicting the IR Spectrum

The key to interpreting the IR spectrum is to identify the characteristic absorptions for each functional group.

  • O-H Stretch: The hydroxyl groups of the boronic acid will give rise to a very strong and broad absorption band in the high-frequency region, typically centered around 3300 cm⁻¹. The broadness is due to intermolecular hydrogen bonding in the solid state.[9]

  • Aromatic C-H Stretch: This will appear as a series of sharp, medium-intensity peaks just above 3000 cm⁻¹.[10]

  • Aromatic C=C and C=N Stretches: The quinoline ring will display several sharp bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of aromatic systems.[11]

  • B-O Asymmetric Stretch: This is a key diagnostic peak for boronic acids, appearing as a strong, sharp band around 1350 cm⁻¹.[12]

  • B-C Stretch: The stretch for the boron-carbon bond is expected in the 1100-1050 cm⁻¹ region.[12]

  • Fingerprint Region (< 1000 cm⁻¹): This region will contain complex signals from C-H out-of-plane bending modes, which are unique to the 7-substitution pattern of the quinoline ring.

4.2 Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
3100 - 3000MediumAromatic C-H stretch
1610, 1580, 1500Medium-StrongAromatic C=C and C=N ring stretching
~1350StrongAsymmetric B-O stretch
~1090MediumB-C stretch
850 - 750StrongAromatic C-H out-of-plane bending (fingerprint)

4.3 Experimental Protocol: FT-IR Spectroscopy (ATR)

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation and provides high-quality, reproducible spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and taking a background spectrum. The background should be a flat line.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

5.1 Expertise & Rationale: Predicting the Mass Spectrum

  • Molecular Ion: In positive-ion ESI-MS, the molecule will be protonated, giving a molecular ion peak [M+H]⁺. Given the molecular weight of 172.98, this peak is expected at an m/z (mass-to-charge ratio) of 173.99. Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 195.97), may also be observed.

  • Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This means that all boron-containing fragments will appear as a pair of peaks separated by approximately 1 Da, with a characteristic ~1:4 intensity ratio, providing definitive evidence for the presence of a single boron atom.[13]

  • Fragmentation: A common fragmentation pathway for boronic acids is the loss of water (H₂O, 18 Da) or two molecules of water (36 Da) from the molecular ion.

5.2 Predicted ESI-MS Data (Positive Mode)

m/z (¹¹B Isotope)Ion FormulaInterpretation
174.07[C₉H₉BNO₂]⁺Protonated Molecular Ion [M+H]⁺
196.05[C₉H₈BNO₂Na]⁺Sodium Adduct [M+Na]⁺
156.06[C₉H₇BN]⁺Loss of H₂O from [M+H]⁺

5.3 Experimental Protocol: ESI-MS

Trustworthiness: This protocol uses a standard solvent system and direct infusion, which is a simple and robust method for obtaining a clear mass spectrum of a pure compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Analysis Method: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan a range of m/z 50-500 to ensure capture of the molecular ion and potential fragments.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal intensity.

  • Data Analysis: Identify the m/z of the base peak and other significant ions. Compare the exact measured mass to the theoretical mass to confirm the elemental composition.

5.4 Fragmentation Pathway Visualization

G M [M+H]⁺ m/z = 174.07 F1 [M+H - H₂O]⁺ m/z = 156.06 M->F1 - H₂O

Caption: Plausible fragmentation of this compound in ESI-MS.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework. FT-IR spectroscopy provides rapid confirmation of key functional groups, particularly the boronic acid's O-H and B-O bonds. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high accuracy. By understanding the predicted data and applying the robust protocols outlined in this guide, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their subsequent scientific investigations.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Quinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Moiety

The quinoline scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents.[1][2] Its presence in marketed drugs, from antimalarials like chloroquine to anticancer agents such as camptothecin, underscores its significance in medicinal chemistry.[2][3] The functionalization of the quinoline core is a key strategy in drug discovery, enabling the modulation of pharmacological properties to enhance efficacy and selectivity.[4][5] Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[6][7]

This guide provides a detailed exploration of the Suzuki coupling reaction specifically involving quinolin-7-ylboronic acid, a valuable building block for introducing the quinoline moiety. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive overview of optimized reaction conditions, present a detailed experimental protocol, and provide troubleshooting guidance to navigate potential challenges.

The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane (in this case, this compound) and an organic halide or triflate.[8][9] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][10]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R-X) to a palladium(0) complex, forming a palladium(II) species.[6][10] This is often the rate-determining step of the reaction.[11]

  • Transmetalation: In this step, the organic group from the organoborane (quinolin-7-yl) is transferred to the palladium(II) complex.[6][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][10]

Below is a diagram illustrating the catalytic cycle of the Suzuki coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X RPdX R-Pd(II)L_n-X OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation Quinolin-7-yl-B(OH)2 Base RPdQuinoline R-Pd(II)L_n-Quinoline Transmetalation->RPdQuinoline RedElim Reductive Elimination RPdQuinoline->RedElim RedElim->Pd0 R-Quinoline caption Figure 1. The catalytic cycle of the Suzuki coupling reaction.

Caption: Figure 1. The catalytic cycle of the Suzuki coupling reaction.

Optimizing Reaction Conditions for this compound Coupling

The success of a Suzuki coupling reaction with this compound is highly dependent on the careful selection of several key parameters. The nitrogen atom in the quinoline ring can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.[13] Therefore, judicious choice of ligands and reaction conditions is crucial.

Parameter Common Reagents/Conditions Rationale and Considerations References
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G4)Tetrakis(triphenylphosphine)palladium(0) is a common choice. Palladium(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. Buchwald precatalysts are often highly effective for challenging substrates, including nitrogen-containing heterocycles.[14][15][16][10][14][15][16]
Ligand Phosphine-based ligands (e.g., PPh₃, PCy₃, SPhos, XPhos)Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps and can prevent catalyst deactivation by the nitrogen heterocycle.[13][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is crucial for activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, with K₃PO₄ often being effective for nitrogen-containing heterocycles.[17] KF can be used for base-sensitive substrates.[12][17][18]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[19] The choice of solvent can influence reaction rates and solubility.[20][19][20]
Temperature Room Temperature to Reflux (typically 60-100 °C)The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions like protodeboronation.[8][8]

Detailed Experimental Protocol: Suzuki Coupling of this compound with 4-Bromoanisole

This protocol provides a representative procedure for the Suzuki coupling of this compound with 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-(4-methoxyphenyl)quinoline.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

References

Palladium catalysts for Quinolin-7-ylboronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of Quinolin-7-ylboronic Acid

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules is a foundational activity. The quinoline moiety, a fusion of benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials like chloroquine, antibacterial agents such as ciprofloxacin, and various anticancer drugs.[1][2][3] The ability to efficiently construct substituted quinolines is therefore of paramount importance. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds, distinguished by its mild conditions and tolerance for a wide array of functional groups.[4][5]

This guide provides an in-depth analysis and practical protocols for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. We will explore the mechanistic underpinnings of the reaction, delve into the critical parameters that govern success—particularly the choice of catalyst, ligand, base, and solvent—and offer detailed, validated protocols for laboratory execution.

The Mechanism: A Palladium-Powered Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[4][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts itself into the carbon-halogen bond of the aryl halide (Ar-X). This irreversible step oxidizes the palladium to a 16-electron Pd(II) species.[4][6]

  • Transmetalation : This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃). The base converts the neutral boronic acid into a more nucleophilic borate species (-B(OH)₃⁻), which then facilitates the transfer of the quinolinyl group to the Pd(II) complex, displacing the halide.[8][9]

  • Reductive Elimination : The two organic partners (the aryl group from the halide and the quinolinyl group from the boronic acid) on the Pd(II) center must be positioned cis to one another. They are then eliminated from the palladium, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-R¹ pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-R¹ pdiib->product arx Ar-X arx->pdiia r1boh2 R¹B(OH)₂ + Base borate [R¹B(OH)₃]⁻ r1boh2->borate borate->pdiib

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Coupling: Catalyst, Ligand, and Conditions

The success of coupling nitrogen-containing heterocycles like quinoline is highly dependent on the careful selection of the reaction components. The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalyst.[10] Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation, an undesired side reaction that cleaves the C-B bond.[10][11]

Catalyst and Ligand Selection

Modern palladium catalysis favors the use of pre-formed, air-stable precatalysts over generating the active Pd(0) species in situ.[12] These advanced catalysts offer greater reproducibility and are effective at lower loadings. The choice of ligand is equally critical, as it modulates the steric and electronic properties of the palladium center, preventing catalyst deactivation and promoting the desired reaction steps.[4]

Catalyst SystemLigand TypeKey Advantages & Considerations
Pd(OAc)₂ / Pd₂(dba)₃ + Ligand Traditional Phosphines (e.g., PPh₃, PCy₃)Simple Pd sources; requires in situ reduction to Pd(0). PCy₃ is effective for some heteroaryl couplings.[13]
Buchwald Palladacycle Precatalysts Bulky Biaryl Monophosphines (e.g., XPhos, SPhos)Highly active and air-stable. Excellent for coupling challenging substrates, including heteroaryl chlorides.[11][14] Rapidly generates the active Pd(0) species, minimizing boronic acid decomposition.[15]
PEPPSI™ Catalysts N-Heterocyclic Carbenes (NHCs) (e.g., IPr)Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. Very stable and effective for a broad range of substrates, including electron-deficient heterocycles.[12]
"Ligandless" Systems Phase-Transfer Catalyst (e.g., TBAB)Uses a simple palladium salt (e.g., Pd(OAc)₂). Cost-effective but generally limited to less challenging substrates and may require higher catalyst loading.[12]
The Role of Base and Solvent

The base is not merely an additive; it is essential for activating the boronic acid.[8][9] Stronger, non-coordinating bases like potassium phosphate (K₃PO₄) are often preferred for heteroaryl couplings as they can accelerate the reaction, outcompeting the protodeboronation pathway.[13] Cesium carbonate (Cs₂CO₃) is also a common and effective choice.[16]

The solvent system must solubilize all components and often includes a mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water.[8] Water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species. However, excessive water can promote protodeboronation, so a carefully controlled ratio is essential.[14]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents to prevent catalyst oxidation.

Protocol 1: General Procedure Using a Buchwald G3 Precatalyst

This protocol is robust and highly effective for a wide range of aryl and heteroaryl bromides, leveraging a modern palladacycle precatalyst to ensure efficient and rapid reaction.

Materials:

  • Aryl or Heteroaryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)[17]

  • XPhos Pd G3 (Buchwald Precatalyst) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • To a Schlenk tube, add the aryl bromide, this compound, XPhos Pd G3, and K₃PO₄.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Optimized Procedure for Aryl Chlorides Using a PEPPSI™ Catalyst

Coupling less reactive aryl chlorides requires a more active catalytic system. PEPPSI™-IPr is well-suited for this challenge.

Materials:

  • Aryl or Heteroaryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PEPPSI™-IPr catalyst (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • tert-Amyl alcohol or Dioxane (5 mL, degassed)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In an inert atmosphere glovebox, add the aryl chloride, this compound, PEPPSI™-IPr catalyst, and K₂CO₃ to a reaction vial.

  • Add the degassed solvent (5 mL) to the vial.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the reaction mixture in a preheated oil bath or heating block at 100-120 °C.

  • Stir the reaction for 12-24 hours, monitoring for completion by LC-MS.

  • After cooling, quench the reaction with the addition of water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to isolate the product.

Experimental_Workflow cluster_workflow General Suzuki Coupling Workflow setup 1. Reagent Setup (Vial, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Workup (Quench, Extract) react->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Figure 2. A generalized workflow for Suzuki-Miyaura cross-coupling experiments.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following table outlines common problems and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxidized).- Insufficiently degassed solvents.- Catalyst poisoning by quinoline nitrogen.[10]- Low reaction temperature.- Ensure proper inert atmosphere technique.- Use fresh, high-quality solvents and degas thoroughly.- Switch to a more robust ligand (e.g., bulky biarylphosphine or NHC).- Increase reaction temperature in 10-20 °C increments.
Protodeboronation - Excess water in the reaction.- Base is too weak or reaction is too slow.- Boronic acid instability at high temperature.[11]- Use anhydrous solvents and control the amount of water added.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Use a more active catalyst (e.g., Buchwald precatalyst) to allow for lower reaction temperatures or shorter reaction times.[15]
Homocoupling - Presence of oxygen promoting boronic acid homocoupling.- Side reactions of the organopalladium intermediate.- Rigorously exclude air/oxygen from the reaction.- Ensure high purity of reagents.- Adjust catalyst loading or ligand choice.
Poor Solubility - Reagents not fully dissolved in the chosen solvent system.[10]- Try a different solvent or solvent mixture (e.g., Toluene/H₂O, DMF/H₂O).- Increase the solvent volume to decrease concentration.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing valuable molecular scaffolds for pharmaceutical and materials science research. Success hinges on a rational approach to selecting the palladium catalyst, ligand, base, and solvent. Modern, air-stable precatalysts combined with bulky electron-rich ligands have largely overcome the traditional challenges associated with coupling nitrogen-containing heterocycles. By understanding the catalytic cycle and potential pitfalls like catalyst inhibition and protodeboronation, researchers can effectively troubleshoot and optimize these powerful transformations. The protocols provided herein serve as a validated starting point for the efficient and reproducible synthesis of 7-arylquinolines.

References

Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling with Quinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinoline Scaffolds in Modern Drug Discovery

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous approved and investigational drugs.[1][2][3][4] Its rigid, aromatic structure provides a versatile framework for interacting with biological targets, while the nitrogen atom imparts crucial physicochemical properties such as solubility and hydrogen bonding capacity.[2] Consequently, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[3][5] The ability to efficiently synthesize substituted quinolines is therefore of paramount importance in medicinal chemistry and drug development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forming carbon-carbon bonds in contemporary organic synthesis.[6][7] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecules, particularly biaryl and heteroaryl structures.[8] The reaction's success is attributed to its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and the relatively low toxicity of the boron-containing byproducts.[9]

This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of quinolin-7-ylboronic acid with aryl halides. We will delve into the mechanistic underpinnings of the reaction to rationalize the choice of reagents and conditions, address common challenges associated with heteroaromatic substrates, and offer a step-by-step guide for successful execution in a laboratory setting.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[10] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.[7] This is often the rate-limiting step of the reaction.

  • Transmetalation: The organic group from the organoboron species (R²-BY₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_intermediate1 R¹-Pd(II)L₂-X pd0->pd_intermediate1 oxidative_addition Oxidative Addition oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation + [R²-B(OH)₃]⁻ - X⁻ pd_intermediate2 R¹-Pd(II)L₂-R² pd_intermediate1->pd_intermediate2 byproduct X⁻ + B(OH)₃ transmetalation->pd_intermediate2 pd_intermediate2->pd0 reductive_elimination Reductive Elimination product R¹-R² reductive_elimination->product aryl_halide R¹-X boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Heteroaromatic Boronic Acids

While powerful, the Suzuki-Miyaura coupling of heteroaromatic boronic acids like this compound can present unique challenges. The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[12] Furthermore, heteroaryl boronic acids are often prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water), leading to the formation of the corresponding unsubstituted heterocycle and reducing the yield of the desired coupled product.[12]

Strategies to mitigate these issues include the use of anhydrous reaction conditions, specific catalyst/ligand systems that are less susceptible to inhibition, and careful selection of the base and solvent.[12]

Recommended Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific aryl halide coupling partners.

Reagents and Equipment
  • Aryl Halide (e.g., Aryl Bromide): 1.0 equiv

  • This compound: 1.2 - 1.5 equiv

  • Palladium Catalyst: (e.g., Pd(PPh₃)₄ or XPhos Pd G3): 1-5 mol%

  • Base: (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃): 2.0 - 3.0 equiv

  • Solvent: (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)): 0.1 M concentration with respect to the limiting reagent

  • Inert Atmosphere: Argon or Nitrogen

  • Standard Glassware: Schlenk flask or sealed vial, condenser, magnetic stir bar

  • Heating and Stirring: Hot plate with a magnetic stirrer and an oil bath

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Weigh Reagents: Aryl Halide, Boronic Acid, Base, and Catalyst flask_prep 2. Add to Flask under Inert Atmosphere reagents->flask_prep degas 3. Add Degassed Solvent flask_prep->degas heating 4. Heat to Desired Temperature (e.g., 80-110 °C) with Stirring degas->heating monitoring 5. Monitor Progress (TLC, LC-MS, or GC-MS) heating->monitoring cool 6. Cool to Room Temperature monitoring->cool quench 7. Quench and Extract (e.g., with Ethyl Acetate and Water) cool->quench dry 8. Dry Organic Layer and Concentrate quench->dry purify 9. Purify by Column Chromatography dry->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or a sealable vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the chosen base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling of the boronic acid.[13]

  • Solvent Addition: Add the degassed solvent system via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is crucial to prevent catalyst oxidation.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Key Parameter Optimization: A Guide to Rational Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of several key parameters.[14]

Parameter Common Choices Rationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand, Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(PPh₃)₄ is a classic, versatile catalyst but can be sensitive to air and moisture. Buchwald precatalysts are often more active, air-stable, and highly effective for challenging substrates, including heteroaryl chlorides.[13] They are particularly useful for sterically hindered substrates.
Ligand Phosphine ligands (e.g., PPh₃, XPhos, SPhos, RuPhos), N-heterocyclic carbenes (NHCs)Electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphines) are generally preferred for heteroaromatic couplings.[13] They promote both the oxidative addition and the reductive elimination steps, leading to higher yields and faster reaction times.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is crucial for activating the boronic acid to form the boronate species, which is more nucleophilic and readily undergoes transmetalation.[15] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive or sterically hindered substrates.[13] The choice of base can also influence the rate of protodeboronation.
Solvent Toluene, 1,4-Dioxane, THF, DMF, often with water as a co-solventThe solvent system must solubilize the reagents and catalyst.[14] A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating the formation of the active boronate species.[16] For substrates prone to protodeboronation, anhydrous conditions may be beneficial.[12] The polarity of the solvent can also influence the reaction's selectivity in some cases.[17]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst, presence of oxygen, insufficient degassing.Use a fresh batch of catalyst or a more robust precatalyst. Ensure the reaction is set up under a strictly inert atmosphere with properly degassed solvents.[13]
Low reactivity of the aryl halide (Cl < Br < I).For aryl chlorides, use a more active catalyst system (e.g., a Buchwald precatalyst with a bulky biarylphosphine ligand) and a stronger base.[9]
Protodeboronation Presence of protic sources (water), acidic conditions, or prolonged reaction times at high temperatures.Consider using anhydrous solvents. Use a milder base or potassium trifluoroborate salts, which are more resistant to protodeboronation.[18] Minimize reaction time and temperature where possible.
Homocoupling of Boronic Acid Presence of oxygen.Ensure rigorous exclusion of air from the reaction mixture.
Catalyst Decomposition High temperatures, presence of impurities.Lower the reaction temperature if possible. Ensure all reagents and solvents are of high purity.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel quinoline-containing compounds with significant potential in drug discovery. By understanding the underlying mechanism and the key parameters that govern the reaction's outcome, researchers can effectively troubleshoot and optimize conditions for a wide range of substrates. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in the laboratory.

References

Application Notes & Protocols: The Strategic Use of Quinolin-7-ylboronic Acid in the Synthesis of Potent PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a high-value therapeutic target in oncology due to its critical role in cellular processes frequently dysregulated in cancer.[1][2] The development of small-molecule inhibitors against PRMT5 is a major focus of modern drug discovery. This guide provides an in-depth analysis of the application of quinolin-7-ylboronic acid as a pivotal building block in the synthesis of advanced PRMT5 inhibitors. We will dissect the strategic rationale for its use, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction, and provide a detailed, field-proven protocol for the synthesis of a core molecular scaffold.

The Therapeutic Rationale for Targeting PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] This post-translational modification is not a trivial cellular event; it is a critical regulatory mechanism that governs essential cellular functions, including:

  • Gene Expression: PRMT5-mediated methylation of histones (e.g., H4R3, H3R8) is linked to the epigenetic regulation of gene transcription.[4][5]

  • RNA Splicing: It methylates components of the spliceosome, ensuring the fidelity of mRNA processing.[4]

  • Signal Transduction: PRMT5 modulates key signaling pathways implicated in cancer, such as the EGFR, PI3K/AKT, and ERK pathways, thereby influencing cell proliferation, survival, and differentiation.[6][7][8]

Overexpression of PRMT5 is a common feature in a wide array of malignancies—including lymphomas, breast, lung, and colorectal cancers—and often correlates with poor patient prognosis.[1][2][9] This makes PRMT5 an attractive and extensively validated target for anticancer drug development.[10][11] A particularly promising strategy involves targeting PRMT5 in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a genetic alteration that creates a specific vulnerability to PRMT5 inhibition.[1]

PRMT5 Signaling and Points of Intervention

The diagram below illustrates the central role of PRMT5 in cellular signaling and the primary mechanism of action for inhibitors. By blocking its catalytic activity, inhibitors can reverse the oncogenic effects driven by aberrant arginine methylation.

PRMT5_Signaling_Pathway PRMT5 Signaling and Inhibition cluster_upstream Upstream Factors cluster_prmt5 PRMT5 Catalytic Core cluster_substrates Key Substrates cluster_downstream Downstream Cellular Processes SAM SAM (Methyl Donor) PRMT5 PRMT5-MEP50 Complex SAM->PRMT5 Co-substrate Histones Histones (H3, H4) PRMT5->Histones Methylates Splicing_Factors Spliceosome Proteins (SmD3) PRMT5->Splicing_Factors Methylates Signaling_Proteins Signaling Proteins (EGFR, E2F1) PRMT5->Signaling_Proteins Methylates Transcription Transcriptional Regulation Histones->Transcription RNA_Splicing mRNA Splicing Fidelity Splicing_Factors->RNA_Splicing Cell_Cycle Cell Cycle Progression Signaling_Proteins->Cell_Cycle Cancer_Hallmarks Cancer Hallmarks: Proliferation, Survival Transcription->Cancer_Hallmarks RNA_Splicing->Cancer_Hallmarks Cell_Cycle->Cancer_Hallmarks Inhibitor PRMT5 Inhibitor (e.g., GSK3326595) Inhibitor->PRMT5 Blocks Catalytic Site

Caption: PRMT5 pathway showing inhibition point.

The Synthetic Keystone: Suzuki-Miyaura Coupling with this compound

The synthesis of complex heterocyclic molecules, which form the backbone of many modern kinase inhibitors, requires robust and high-yielding chemical reactions. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of medicinal chemistry for this very reason.[12][13]

This reaction forges a carbon-carbon bond between an organoboron species (e.g., a boronic acid) and an organohalide.[14] this compound is an ideal substrate for this process due to several factors:

  • Structural Importance: The quinoline moiety is a privileged scaffold in medicinal chemistry, often involved in critical binding interactions within the target protein's active site.

  • Stability and Handling: Boronic acids are generally stable, crystalline solids that are easier and safer to handle than many other organometallic reagents.[15]

  • Functional Group Tolerance: The Suzuki reaction proceeds under relatively mild conditions, tolerating a wide variety of functional groups on both coupling partners. This minimizes the need for cumbersome protection-deprotection steps, streamlining the synthetic route.[12]

The Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction mechanism involves a catalytic cycle with a Palladium complex. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are ejected as the final product (R¹-R²), regenerating the active Pd(0) catalyst to restart the cycle.[12][13]

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 R¹-Pd(II)L₂-X (cis-complex) pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-OR' pd_complex1->pd_complex2 Metathesis pd_complex3 R¹-Pd(II)L₂-R² pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product Coupled Product (R¹-R²) pd_complex3->product r1x Organohalide (R¹-X) r1x->pd_complex1 r2b Quinolinylboronic Acid (R²-B(OH)₂) r2b->pd_complex3 base Base (e.g., K₂CO₃) base->pd_complex2

Caption: The Palladium catalytic cycle for Suzuki coupling.

Protocol: Synthesis of a 7-Arylquinoline Scaffold

This protocol details the synthesis of a 7-(Aryl)-quinoline core, a common structural motif in PRMT5 inhibitors, via Suzuki-Miyaura coupling.

Objective: To synthesize a key biaryl intermediate for the elaboration into a final PRMT5 inhibitor.

Reaction Scheme:

(Illustrative scheme: this compound couples with a generic bromo-aryl partner)

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichThe key building block.
2-Bromo-pyridine (or other aryl halide)>98%Combi-BlocksThe coupling partner.
Pd(PPh₃)₄ (Tetrakis)>98%Strem ChemicalsPalladium(0) catalyst source.
Potassium Carbonate (K₂CO₃)Anhydrous, powderFisher ScientificBase for activating the boronic acid.
1,4-DioxaneAnhydrous, <50 ppm H₂OAcros OrganicsPrimary organic solvent.
Deionized Water18 MΩ·cmIn-houseCo-solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)-In-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying the organic layer.
Silica Gel230-400 mesh-For column chromatography.
Step-by-Step Experimental Procedure

The entire workflow, from setup to final characterization, is outlined below.

Caption: Step-by-step workflow for the synthesis protocol.

  • Reaction Setup (Inert Atmosphere is Critical):

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the aryl bromide partner (1.1 eq), and potassium carbonate (2.5 eq).

    • Evacuate and backfill the flask with Argon gas three times. Causality Note: This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions or low yields.[14]

    • Under a positive pressure of Argon, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 40 mL dioxane, 10 mL water).

    • Sparge the resulting suspension with Argon gas for 15-20 minutes to ensure the solvent is fully degassed.

  • Reaction Execution:

    • To the stirring, degassed suspension, add the Pd(PPh₃)₄ catalyst (0.05 eq). The mixture will typically turn a darker color.

    • Heat the reaction to reflux (approx. 100 °C) using an oil bath.

    • Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed.

  • Work-up and Isolation:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc, ~100 mL) and water (~50 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with EtOAc (~50 mL each).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL). Causality Note: The water wash removes inorganic salts (like excess K₂CO₃), while the brine wash helps to break any emulsions and begins the drying process.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 50% EtOAc in hexanes) to isolate the pure product.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid.

    • Self-Validation: Confirm the structure and purity of the final compound using:

      • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

      • HPLC: To determine the purity, which should ideally be >95%.

Expected Results & Troubleshooting
ParameterTypical ValuePotential Issue & Solution
Yield 70-90%Low Yield: Incomplete reaction or catalyst death. Ensure rigorous degassing; consider a more robust catalyst/ligand system.
Purity (Post-Column) >95%Persistent Impurities: Boronic acid homocoupling. Reduce reaction temperature or use a more selective ligand.
Reaction Time 12-18 hoursStalled Reaction: Ineffective base or catalyst. Use freshly opened anhydrous base; try a different Pd source (e.g., Pd(dppf)Cl₂).
Product Appearance Off-white to pale yellow solidDark/Oily Product: Impurities present. Re-purify or triturate with a suitable solvent system (e.g., ether/hexanes).

Conclusion: A Gateway to Potent Therapeutics

This compound is more than just a reagent; it is a strategic component that enables the efficient and modular synthesis of sophisticated PRMT5 inhibitors. The Suzuki-Miyaura coupling provides a reliable and scalable method to incorporate this valuable quinoline scaffold, paving the way for the development of next-generation epigenetic therapies. The protocol described herein offers a robust and validated starting point for research teams aiming to explore this critical area of oncology drug discovery. With several PRMT5 inhibitors now advancing in clinical trials, the methodologies for their synthesis are more relevant than ever.[1][9][10][16]

References

Application Note: Strategic Ligand Selection for Suzuki-Miyaura Coupling of Quinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Quinoline Scaffolds

Quinoline derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forming C-C bonds.[2][3][4] Consequently, the coupling of quinolinyl organoboron reagents is a critical transformation for drug discovery and development.[3]

However, quinolin-7-ylboronic acid presents a specific and significant challenge. The Lewis basic nitrogen atom within the quinoline ring can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or complete deactivation, resulting in low yields and sluggish reactions.[2][5] Furthermore, like many heteroaryl boronic acids, this compound is susceptible to competitive side reactions such as protodeboronation, where the C-B bond is cleaved by a proton source.[2][6][7]

This application note provides a comprehensive guide for researchers to navigate these challenges. It details the mechanistic considerations, offers a strategic approach to ligand selection, and provides a robust, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound.

Mechanistic Insights: Overcoming Catalyst Inhibition

The efficacy of a Suzuki-Miyaura reaction hinges on the smooth progression of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9] The quinoline nitrogen poses a direct threat to this cycle.

  • Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can bind strongly to the electron-deficient palladium(II) intermediate formed after oxidative addition. This forms a stable, off-cycle complex that prevents the subsequent transmetalation step, effectively poisoning the catalyst.[2][5]

  • Protodeboronation: This side reaction, the undesired cleavage of the C-B bond, is particularly problematic for electron-deficient heteroaryl boronic acids and can be exacerbated by prolonged reaction times at elevated temperatures—conditions often required to overcome catalyst inhibition.[7]

The ligand is the primary tool to counteract these issues. An effective ligand must be a stronger Lewis base than the quinoline nitrogen and possess sufficient steric bulk to physically shield the palladium center, thereby preventing the inhibitory coordination.[7] By accelerating the key steps of the catalytic cycle, particularly reductive elimination, the chosen ligand can outcompete the deactivation pathways.[10][11]

Suzuki_Cycle_Quinoline Figure 1: Suzuki Catalytic Cycle with Quinoline Inhibition Pd0 L₂Pd⁰ OA Oxidative Addition Pd0->OA + Ar-X PdII_RX L₂PdII(Ar)(X) OA->PdII_RX TM Transmetalation PdII_RX->TM + [Quin-B(OH)₃]⁻ Inhibition Catalyst Inhibition (Deactivated Complex) PdII_RX->Inhibition Coordination by Quinoline-N PdII_R1R2 L₂PdII(Ar)(Quinoline) TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Catalyst Regenerated Product Ar-Quinoline RE->Product Quinoline Quinoline-N BoronicAcid Quinolin-7-ylB(OH)₂ + Base BoronicAcid->TM ArylHalide Ar-X ArylHalide->OA Ligand_Selection_Workflow Figure 2: Ligand Selection Workflow Start Start: Couple this compound with Aryl Halide (Ar-X) InitialScreen Initial Ligand Screen: XPhos or SPhos Start->InitialScreen CheckYield Reaction Yield > 70%? InitialScreen->CheckYield Success Success: Proceed to Scale-up CheckYield->Success Yes Troubleshoot Low Yield (<70%) or No Reaction CheckYield->Troubleshoot No SwitchLigand Switch Ligand Class: Try NHC Ligand (e.g., PEPPSI-IPr) Troubleshoot->SwitchLigand CheckYield2 Reaction Yield > 70%? SwitchLigand->CheckYield2 CheckYield2->Success Yes Optimize Optimize Conditions: - Increase Temperature - Screen Bases (Cs₂CO₃, K₃PO₄) - Change Solvent (Dioxane, Toluene) CheckYield2->Optimize No Failure Persistent Failure: - Re-evaluate Substrate Purity - Check for Protodeboronation Optimize->Failure

References

One-Pot Synthesis of 7-Arylquinolines via Sequential Borylation and Suzuki-Miyaura Cross-Coupling: An Application Note for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of One-Pot Syntheses in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of the quinoline nucleus, particularly through the formation of carbon-carbon bonds, is a key strategy for modulating the pharmacological profile of these compounds.

Traditionally, the synthesis of biaryl compounds, such as 7-arylquinolines, involves a multi-step process that includes the synthesis and isolation of a boronic acid intermediate, followed by a separate cross-coupling reaction. This approach, while effective, can be time-consuming, resource-intensive, and may lead to lower overall yields due to material loss during purification steps.[2]

One-pot syntheses have emerged as a powerful strategy to overcome these limitations. By conducting multiple reaction steps in a single vessel without the isolation of intermediates, one-pot procedures offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.[1] This approach is particularly well-suited for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of the drug discovery pipeline.

This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of 7-arylquinolines from 7-bromoquinoline via a sequential Miyaura borylation and Suzuki-Miyaura cross-coupling reaction. This methodology streamlines the synthetic process, offering a practical and efficient route to a versatile class of compounds with significant potential in pharmaceutical research.

Scientific Rationale and Mechanistic Insights

The one-pot synthesis of 7-arylquinolines described herein is a tandem catalytic process that leverages the versatility of palladium catalysis to facilitate two distinct yet mechanistically related transformations in a single reaction vessel: Miyaura borylation and Suzuki-Miyaura cross-coupling.

Miyaura Borylation: The first step involves the palladium-catalyzed reaction of 7-bromoquinoline with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the corresponding quinolin-7-ylboronic acid pinacol ester. This transformation proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester and regenerate the active Pd(0) catalyst.

Suzuki-Miyaura Cross-Coupling: Upon formation of the boronic ester, the second aryl halide is introduced into the reaction mixture along with an aqueous base. The palladium catalyst, still active in the same pot, then mediates the Suzuki-Miyaura cross-coupling between the in situ generated quinolin-7-ylboronic ester and the second aryl halide. This reaction also follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to furnish the final 7-arylquinoline product.

The success of this one-pot strategy hinges on the careful selection of a catalyst system that is active for both the borylation and the cross-coupling steps, as well as the temporal separation of the two reactions, which is achieved by the sequential addition of reagents.

Experimental Protocol: A Representative One-Pot Synthesis of a 7-Arylquinoline

This protocol describes a representative microwave-assisted one-pot synthesis of a 7-arylquinoline from 7-bromoquinoline and a partner aryl bromide. Microwave irradiation is employed to accelerate reaction rates and improve yields.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
7-BromoquinolineC₉H₆BrN208.06-208 mg1.0
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.94-305 mg1.2
Potassium Acetate (KOAc)CH₃COOK98.14-294 mg3.0
Aryl Bromide (Ar-Br)----1.0
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992 M (aq)1.0 mL2.0
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd816.64-41 mg0.05
1,4-Dioxane (anhydrous)C₄H₈O₂88.11-4.0 mL-

Instrumentation:

  • Microwave reactor

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

Step 1: Miyaura Borylation

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 7-bromoquinoline (208 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), potassium acetate (294 mg, 3.0 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Add 4.0 mL of anhydrous 1,4-dioxane to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To the same microwave vial containing the crude borylation reaction mixture, add the aryl bromide (1.0 mmol) and 2 M aqueous sodium carbonate solution (1.0 mL, 2.0 mmol).

  • Reseal the vial and place it back into the microwave reactor.

  • Irradiate the mixture at 120°C for an additional 20 minutes.

  • After cooling to room temperature, quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylquinoline.

One_Pot_Synthesis_Workflow cluster_borylation Step 1: Miyaura Borylation cluster_suzuki Step 2: Suzuki-Miyaura Coupling cluster_workup Workup & Purification reagents1 Add 7-Bromoquinoline, B₂pin₂, KOAc, Pd(dppf)Cl₂, and Dioxane to Microwave Vial microwave1 Microwave Irradiation (120°C, 30 min) reagents1->microwave1 Seal Vial reagents2 Add Aryl Bromide and aq. Na₂CO₃ to the Same Vial microwave1->reagents2 Cool to RT microwave2 Microwave Irradiation (120°C, 20 min) reagents2->microwave2 Reseal Vial workup Quench with Water, Extract with Ethyl Acetate microwave2->workup Cool to RT purification Dry, Concentrate, and Purify by Column Chromatography workup->purification final_product final_product purification->final_product Isolate Pure Product Reaction_Scheme start 7-Bromoquinoline b2pin2 + B₂pin₂ intermediate This compound pinacol ester (in situ) b2pin2->intermediate Pd(dppf)Cl₂, KOAc Dioxane, 120°C, MW arbr + Ar-Br product 7-Arylquinoline arbr->product Pd(dppf)Cl₂, aq. Na₂CO₃ 120°C, MW

References

Troubleshooting & Optimization

Common side reactions with Quinolin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Quinolin-7-ylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a heteroaromatic boronic acid, this compound is a key building block in modern organic synthesis, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] However, its unique electronic properties and the inherent reactivity of the boronic acid moiety can lead to specific side reactions and experimental challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these issues, optimize your reaction conditions, and ensure the integrity of your results.

Part 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during reactions involving this compound, offering explanations for the underlying chemistry and providing actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the most likely causes and how can I fix it?

Low yields in Suzuki-Miyaura couplings are a common frustration. With a heteroaryl boronic acid like this compound, the causes often trace back to three main side reactions: protodeboronation, boroxine formation, and catalyst deactivation.

Primary Suspect: Protodeboronation

Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[3] This is often a significant competitive pathway, especially under harsh basic conditions or at elevated temperatures.[4] The quinoline nitrogen can also influence the electronic properties of the aryl system, potentially affecting its susceptibility to this side reaction.

Troubleshooting Steps for Protodeboronation:

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation.[5] However, strong bases, particularly hydroxides in protic solvents at high temperatures, can accelerate protodeboronation.[6][7]

    • Solution: Switch to milder or non-hydroxide bases. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for sensitive heteroaryl boronic acids.[4] In some cases, potassium fluoride (KF) can be effective and minimize base-labile side reactions.[5]

  • Reaction Temperature and Time: Higher temperatures increase the rate of all reactions, including decomposition pathways like protodeboronation.[4]

    • Solution: Run the reaction at the lowest effective temperature (e.g., 80-90 °C). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the limiting reagent is consumed to prevent product degradation or byproduct formation.[8]

  • Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative in situ or prior to the reaction.

    • Solution: Convert the boronic acid to a potassium trifluoroborate salt or a pinacol (BPin) or MIDA ester. These derivatives are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[4][9]

Visualizing the Problem: Protodeboronation Mechanism

The mechanism can vary depending on whether the conditions are acidic or basic. Under the basic conditions typical of Suzuki couplings, the reaction proceeds through the more reactive boronate anion.[6][10]

Protodeboronation QuinolineBA This compound Ar-B(OH)₂ Boronate Ate Complex (Boronate) [Ar-B(OH)₃]⁻ QuinolineBA->Boronate + OH⁻ Base Base (e.g., OH⁻) QuinolineH Protodeboronated Product (Quinoline) Ar-H Boronate->QuinolineH + H₂O (ipso-Protonation) H2O H₂O (Solvent) BOH4 B(OH)₄⁻

Caption: Base-catalyzed protodeboronation pathway.

Secondary Suspects & Solutions

The table below summarizes other common issues and recommended actions.

IssuePotential CauseRecommended Solution
Catalyst Deactivation Oxygen contamination can oxidize the active Pd(0) catalyst to inactive Pd(II) or lead to homocoupling of the boronic acid.[11] Some ligands may be thermally unstable.Degas Rigorously: Ensure solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).[4] Choose Robust Catalysts: Use pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern, air-stable Pd(II) precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that promote fast catalytic turnover.[4][12]
Inefficient Transmetalation The boronic acid is not sufficiently activated, or the equilibrium lies towards the inactive form (e.g., boroxine).Optimize Base/Solvent: Use a strong, non-nucleophilic base (e.g., K₃PO₄).[4] A small amount of water in solvents like dioxane or THF can facilitate boronate formation and improve transmetalation.[8][10]
Homocoupling Oxygen in the reaction mixture can promote the palladium-catalyzed homocoupling of the boronic acid to form 7,7'-biquinoline.[11]Strictly Anhydrous & Inert Conditions: In addition to degassing, ensure all reagents and glassware are dry if running under anhydrous conditions.
Q2: I see an insoluble white solid in my this compound reagent bottle or forming in my reaction solvent before adding other reagents. What is it?

This is almost certainly the boroxine , the cyclic anhydride of the boronic acid. Boronic acids can reversibly dehydrate to form a stable, six-membered boroxine ring, especially upon storage or when dissolved in anhydrous, non-polar solvents.[13][14] This process releases three molecules of water.[15][16]

Boroxine_Equilibrium cluster_BA cluster_Boroxine BA 3 x this compound Boroxine Quinolin-7-ylboroxine BA->Boroxine  - H₂O  + H₂O Water 3 x H₂O ba_img boroxine_img

Caption: Reversible formation of boroxine from boronic acid.

Is Boroxine a Problem?

Not necessarily. The formation of boroxine is reversible, and under the aqueous basic conditions of most Suzuki-Miyaura couplings, the boroxine will hydrolyze back to the active boronic acid monomer.[17] However, its presence can cause issues:

  • Stoichiometry: The molecular weight of the boroxine is different from three equivalents of the boronic acid due to the loss of water. Using the boronic acid by weight when a significant portion has converted to the boroxine will result in adding fewer molar equivalents than intended.

  • Solubility: Boroxines can have different solubility profiles than their corresponding acids, which may affect reaction kinetics.[15]

Troubleshooting Steps for Boroxine:

  • Pre-treatment: If you suspect significant boroxine formation, you can pre-stir the boronic acid reagent in the reaction solvent with the aqueous base for 15-30 minutes before adding the palladium catalyst and halide. This ensures the boroxine has fully converted back to the active boronate species.

  • Accurate Quantification: For critical applications, it's best to use a freshly opened bottle of the boronic acid. If this is not possible, consider the potential for boroxine formation when calculating equivalents.

Q3: My purification is difficult. I have a byproduct with a very similar polarity to my desired coupled product. What could it be?

If the byproduct has a similar polarity and molecular weight to your starting aryl/vinyl halide, it is likely the dehalogenated starting material .[18] This occurs when the palladium intermediate, after oxidative addition to your halide, undergoes a reductive process where the halide is replaced by a hydrogen atom. This can be promoted by certain bases or solvent impurities.

If the impurity has a much higher molecular weight and is less polar, it could be the homocoupled product of your aryl halide (biaryl) or your boronic acid (7,7'-biquinoline).

Experimental Protocol: Minimizing Byproducts and Aiding Purification
  • Reagent Purity: Ensure the purity of all starting materials. Impurities can sometimes interfere with the catalytic cycle.

  • Stoichiometry Control: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. This ensures the complete consumption of the often more valuable and structurally complex halide partner, making purification easier.[8]

  • Purification Strategy:

    • Acid-Base Extraction: After the reaction, an acidic wash (e.g., 1M HCl) can help remove unreacted basic quinoline-containing species. Excess boronic acid can often be removed with a basic wash (e.g., 1M NaOH), though this can be difficult.

    • Chromatography: If polarities are very close, try different solvent systems for column chromatography. A gradient elution may be necessary. For quinoline-containing compounds, adding a small amount of triethylamine (~0.5%) to the eluent can prevent streaking on silica gel.[19]

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for removing small amounts of impurities.[20][21]

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

Proper storage is critical to maintain the reagent's integrity.

  • Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C).[22]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[22] Boronic acids can be susceptible to oxidation.

  • Moisture: Keep the container tightly sealed in a dry location to minimize both hydrolysis of any active esters and the dynamic equilibrium with the boroxine form.[23]

Q2: Is this compound considered a hazardous substance?

Yes, like most boronic acids, it should be handled with care in a well-ventilated fume hood. It is typically classified as causing skin and serious eye irritation, and may cause respiratory irritation.[23][24][25] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22]

Q3: Can I use this compound with coupling partners other than aryl/vinyl halides?

Yes. The Suzuki-Miyaura coupling is versatile. While bromides and iodides are the most common coupling partners, chlorides and triflates can also be used successfully, though they often require more specialized catalytic systems (e.g., bulky, electron-rich phosphine ligands) to facilitate the more difficult oxidative addition step.[2][5]

Q4: What is the general starting point for a Suzuki-Miyaura coupling protocol with this reagent?

The following is a robust, general-purpose protocol that serves as an excellent starting point for optimization.

Step-by-Step General Suzuki-Miyaura Protocol
  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv). Add a magnetic stir bar.[11]

  • Inert Atmosphere: Seal the vessel with a septum and purge with Argon or Nitrogen for 10-15 minutes. This is a critical step to prevent catalyst oxidation and homocoupling.[4]

  • Solvent Addition: Add a degassed solvent system via syringe. A common and effective choice is a mixture like Dioxane/H₂O (e.g., 4:1 ratio) to a concentration of 0.1-0.2 M relative to the limiting reagent.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (usually the aryl halide) is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization.[11]

Visualizing the Workflow: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the core steps of the reaction and highlights where key side reactions can interfere.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd + Ar-X Homocoupling Homocoupling (Ar'-Ar') Pd0->Homocoupling + O₂ Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal + [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 - Ar-Ar' Product Product (Ar-Ar') ArX Aryl Halide (Ar-X) Boronate Boronate [Ar'-B(OH)₃]⁻ Protodeboronation Protodeboronation (Ar'-H) Boronate->Protodeboronation Boronate->Homocoupling Base Base BoronicAcid This compound (Ar'-B(OH)₂) BoronicAcid->Boronate + Base

Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

References

Technical Support Center: Purification of Products from Quinolin-7-ylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of compounds synthesized via reactions involving Quinolin-7-ylboronic acid, most commonly the Suzuki-Miyaura cross-coupling. The unique properties of the quinoline heterocycle and the nature of organoboron chemistry present specific challenges that this guide aims to address directly.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to tackle the common and frustrating issues encountered during the purification of quinoline-containing products.

Question 1: My crude product is contaminated with unreacted this compound and its byproducts. How can I effectively remove them?

Answer: This is a very common issue. Boronic acids and their corresponding boroxines (anhydrides) are polar and can be difficult to separate from polar products. Several strategies can be employed, ranging from simple liquid-liquid extraction to specialized scavengers.

Causality: Boronic acids are weak Lewis acids and can exhibit amphiphilic character, complicating their removal. Furthermore, under Suzuki coupling conditions, protodeboronation can occur, leading to quinoline as a byproduct, while oxidative homocoupling can produce biquinoline impurities.[1][2]

Troubleshooting & Solutions:

  • Basic Aqueous Wash (Liquid-Liquid Extraction):

    • Principle: Boronic acids are acidic and will deprotonate to form water-soluble boronate salts in a basic aqueous solution.[3] Your quinoline-containing product, being basic, will remain in the organic phase, provided the pH is not too low.

    • Procedure: During your reaction workup, after diluting with an organic solvent (e.g., Ethyl Acetate, DCM), wash the organic layer with a 1 M solution of NaOH or K₂CO₃. Repeat the wash 2-3 times. Monitor the removal of the boronic acid spot by TLC.

    • Caveat: This method is less effective for very nonpolar organic solvents and may not remove all boronic acid residues, especially if the product has some aqueous solubility.

  • Diol Scavenger Resins:

    • Principle: Boronic acids reversibly form stable, five-membered cyclic esters with 1,2- or 1,3-diols. Resins functionalized with diol groups (like N-methylglucamine) are highly effective at sequestering boronic acids from a solution.[4][5]

    • When to Use: This is an excellent choice for late-stage purifications or when aqueous washes are problematic or insufficient. It is highly selective for the boronic acid impurity.

    • Protocol: A detailed protocol for using a scavenger resin is provided in the "Detailed Experimental Protocols" section below.

  • Formation of a Diethanolamine Adduct:

    • Principle: Diethanolamine reacts with boronic acids to form a stable, often crystalline, adduct that can be filtered off.[1] This is typically used to purify the boronic acid before the reaction but can be adapted for post-reaction cleanup in some cases.

    • Consideration: This adds another reagent to your mixture and is generally less practical for product purification than the methods above.

Question 2: My purified product has a persistent grey/black or orange tinge. How do I remove residual palladium catalyst?

Answer: Residual palladium is a critical impurity to remove, especially in pharmaceutical development, due to its potential toxicity and interference with downstream reactions.[6] The coloration is often due to palladium black (Pd(0)) or colloidal palladium species.[7]

Causality: Homogeneous palladium catalysts used in Suzuki couplings can decompose to form insoluble palladium black or remain as soluble, high-molecular-weight species that are difficult to remove through standard extraction.

Troubleshooting & Solutions:

  • Filtration through Celite®:

    • Principle: Insoluble palladium species can be physically removed by adsorption onto a filter aid like Celite®.[7][8]

    • Procedure: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, THF). Prepare a short plug of Celite® (2-3 cm thick) in a fritted glass funnel. Pass the diluted reaction mixture through the plug, washing with additional solvent until all product has been eluted.

    • Pro-Tip: This is the most common and often sufficient first step. Always perform this before concentrating the reaction mixture.

  • Activated Carbon Treatment:

    • Principle: Activated carbon has a high surface area and can effectively adsorb residual soluble palladium complexes.[9][10]

    • Procedure: After Celite filtration and concentration, re-dissolve the crude product in a suitable solvent. Add a small amount of activated carbon (typically 5-10% w/w relative to the crude product). Stir the mixture for 30-60 minutes at room temperature, then filter through Celite® again to remove the carbon.

    • Caveat: Activated carbon can also adsorb your desired product, leading to yield loss. Perform a small-scale test first to assess product recovery.

  • Metal Scavengers:

    • Principle: For very low ppm levels of palladium, silica functionalized with thiol or amine groups (metal scavengers) can be used to covalently bind and remove the residual metal.[6][9]

    • When to Use: This is a polishing step when extremely high purity is required and other methods have failed to reach the desired level.

MethodPrincipleAdvantagesDisadvantages
Celite® Filtration Adsorption/FiltrationSimple, fast, inexpensive, removes insoluble Pd.[8]May not remove all soluble/colloidal Pd.[8]
Activated Carbon AdsorptionEffective for many soluble Pd species, inexpensive.[9]Can adsorb the desired product, leading to yield loss.
Metal Scavengers ChemisorptionHighly effective, very low final Pd levels achievable.[6]More expensive, requires an additional solid-phase extraction step.
Question 3: My quinoline-containing product streaks badly on silica gel TLC and is difficult to separate by column chromatography. What's going wrong?

Answer: This is a classic problem when purifying nitrogen-containing heterocycles like quinolines on standard silica gel.

Causality: The nitrogen atom in the quinoline ring is basic. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This leads to a strong, often irreversible, acid-base interaction between your compound and the stationary phase, causing poor peak shape (streaking) and sometimes complete retention on the column.[11][12]

Troubleshooting & Solutions:

  • Eluent Modification (Base Additive):

    • Principle: Adding a small amount of a basic modifier to your mobile phase will neutralize the acidic sites on the silica gel, preventing interaction with your basic product.

    • Procedure: Add 0.5-2% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate). First, find a suitable Rf for your product on TLC without the additive, then re-run the TLC with the added base to confirm improved spot shape before attempting the column.

    • Pro-Tip: Triethylamine is volatile and can be easily removed under vacuum. This is the most common and effective solution.

  • Use of Alternative Stationary Phases:

    • Principle: Using a less acidic or a basic stationary phase eliminates the problematic acid-base interaction.

    • Options:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Use neutral or basic grade alumina.[13]

      • Reversed-Phase Chromatography (C18): If your compound is sufficiently nonpolar, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can be an excellent purification method.[12][14]

  • Mixed-Mode Chromatography:

    • Principle: Specialized columns that have both reversed-phase and ion-exchange characteristics can offer unique selectivity for polar, basic compounds.[12] This is more common in analytical (LC-MS) and preparative HPLC applications.

G cluster_0 Solution cluster_1 Alternative Strategy start Compound Streaks on Silica TLC add_base Add 1% NEt₃ or NH₃ to Eluent start->add_base check_tlc Re-run TLC. Spot shape improved? add_base->check_tlc run_column Run Column with Modified Eluent check_tlc->run_column Yes switch_phase Switch Stationary Phase check_tlc->switch_phase No alumina Try Neutral/Basic Alumina switch_phase->alumina c18 Try Reversed-Phase (C18) switch_phase->c18 G cluster_purification Purification Options start Crude Reaction Mixture workup Aqueous Work-up (Dilute, Wash with Base/Brine) start->workup celite Filter through Celite® (Removes Insoluble Pd) workup->celite concentrate1 Concentrate celite->concentrate1 crude_product Crude Product concentrate1->crude_product chromatography Column Chromatography (Base-modified eluent if needed) crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization scavenger Boron Scavenger Resin (If boronic acid persists) crude_product->scavenger Re-subject to column pure_product Pure Product chromatography->pure_product recrystallization->pure_product scavenger->chromatography Re-subject to column

References

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Quinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with couplings involving quinolin-7-ylboronic acid. The unique electronic properties and the presence of a Lewis basic nitrogen atom in the quinoline ring can introduce specific obstacles not always seen with simpler arylboronic acids. This document provides a structured, question-and-answer-based approach to diagnose and resolve common experimental failures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction shows low to no conversion of my starting materials. What are the primary suspects when using this compound?

Answer: When a Suzuki coupling with this compound fails, the investigation should focus on two main areas: the integrity of the boronic acid itself and the health of the palladium catalyst. The quinoline moiety introduces specific challenges in both respects.

A1. Catalyst Inhibition or Deactivation: The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[1][2] This is a well-documented issue with many nitrogen-containing heterocycles.[3] The electron-withdrawing nature of the π-deficient quinoline ring can also slow down the crucial transmetalation step of the catalytic cycle.[1]

A2. Protodeboronation of the Boronic Acid: This is a major competing side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1][4] Heteroaryl boronic acids, especially those containing basic nitrogen atoms, are particularly susceptible to this pathway.[4][5] The reaction is often promoted by the presence of water and the choice of base.[6] You can often detect the resulting quinoline byproduct by LC-MS or crude NMR analysis.

Question 2: I suspect catalyst poisoning by the quinoline nitrogen is the main issue. How can I mitigate this?

Answer: Overcoming catalyst inhibition is critical. The solution lies in choosing a catalyst system (palladium source + ligand) that is robust enough to resist coordination by the quinoline nitrogen or that promotes the desired catalytic steps (oxidative addition and reductive elimination) at a rate that outcompetes deactivation.

Recommended Strategies:

  • Switch to Bulky, Electron-Rich Ligands: This is the most effective strategy. Ligands like the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the key steps of the catalytic cycle.[6][7] Their steric bulk can disfavor the binding of the quinoline nitrogen to the palladium center, while their electron-donating properties promote the rate-limiting oxidative addition and the final reductive elimination steps.[5]

  • Use Pre-formed, Air-Stable Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using modern precatalysts (e.g., XPhos Pd G3). These catalysts often provide more consistent and higher activity, generating the active L-Pd(0) species rapidly under mild conditions, which can minimize the time available for catalyst decomposition pathways.[6][8]

Table 1: Recommended Catalyst Systems for Challenging Heteroaryl Couplings

Catalyst/Ligand TypePalladium SourceLigand ExampleKey Advantages
Biarylphosphine Ligands Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhosBulky and electron-rich; accelerates key catalytic steps and resists catalyst poisoning.[6][7]
N-Heterocyclic Carbenes Pd(OAc)₂IPr, SIMesStrong σ-donors, form very stable palladium complexes. Often require specific precatalysts (e.g., PEPPSI-type).[5]
Pre-formed Precatalysts N/AXPhos Pd G3/G4Air-stable, reliable generation of active Pd(0), often highly active at low loadings.[6][8]
Question 3: I see a significant amount of quinoline in my crude reaction mixture. How can I minimize protodeboronation?

Answer: Protodeboronation is a hydrolytic process, so managing the water content and the basicity of the reaction is key.[4]

Step-by-Step Troubleshooting for Protodeboronation:

  • Modify the Base: Strong bases in aqueous media can accelerate protodeboronation.[6]

    • Switch to a Milder Base: Instead of strong bases like NaOH or K₃PO₄, consider using milder options like K₂CO₃ or even potassium fluoride (KF).[6][9]

    • Use Anhydrous Conditions: If possible, switch to a completely anhydrous solvent system and a base like anhydrous K₃PO₄ (ensure it is finely powdered and dry).[6][10] Note that some "anhydrous" couplings paradoxically require a trace of water to function, so this may require optimization.[11]

  • Change the Boronic Acid Derivative: If protodeboronation remains problematic, you can use a more stable derivative of the boronic acid.

    • Potassium trifluoroborates (R-BF₃K): These are crystalline, air-stable solids that are generally much less prone to protodeboronation than the corresponding boronic acids.[12] They slowly release the boronic acid in situ under the reaction conditions.

    • MIDA boronates or Diethanolamine adducts: These derivatives also serve as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of the undesired side reaction.[4][13]

  • Optimize the Solvent: The solvent plays a crucial role in solubility and reaction rates.

    • For biphasic systems (e.g., Toluene/H₂O, Dioxane/H₂O), ensure vigorous stirring to maximize the interface where the reaction occurs.[6][14]

    • Polar aprotic solvents like DMF or THF can be effective, but ensure they are properly degassed to prevent oxygen-mediated side reactions.[15]

Question 4: My starting materials are poorly soluble in the chosen solvent system. What are my options?

Answer: Poor solubility of either the this compound or the coupling partner is a common reason for failed reactions.[2][16]

Solubility Troubleshooting Workflow:

  • Screen Solvents: Test the solubility of your starting materials in a range of common Suzuki solvents.

    • Ethers: Dioxane, THF

    • Aromatics: Toluene

    • Amides: DMF, DMAc

    • Alcohols/Water Mixtures: Using co-solvents like methanol or ethanol with water can improve the solubility of inorganic bases and polar substrates.[17]

  • Increase Reaction Temperature: If the chosen catalyst system is thermally stable, increasing the reaction temperature can improve solubility and reaction rates. High-boiling solvents like DMF, DMAc, or Dioxane are suitable for this.[15]

  • Consider a Phase-Transfer Catalyst: In biphasic systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes facilitate the transfer of reagents between the aqueous and organic phases, improving reaction rates.[18]

Experimental Workflows & Diagrams

General Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the fundamental steps of the Suzuki-Miyaura coupling. Understanding this cycle is essential for diagnosing which step might be failing in your experiment.

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar¹)(X) oxidative_addition->pd2_complex Ar¹-X transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_biaryl [Ar²-B(OR)₂(OH)]⁻ reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar¹-Ar² (Product) reductive_elimination->product reactants Ar¹-X + Ar²-B(OR)₂ base Base (e.g., OH⁻) boronate [Ar²-B(OR)₂(OH)]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for this compound Couplings

This diagram illustrates the decision-making process when a reaction fails, highlighting potential failure points specific to nitrogen-containing heteroaryl boronic acids.

Troubleshooting_Flowchart start Reaction Failed (Low/No Yield) check_sm Analysis of Crude Mixture (LCMS, NMR) start->check_sm sm_only Result: Only Starting Materials (SM) Remain check_sm->sm_only Path A deboronation Result: SM + Protodeboronation (e.g., Quinoline) check_sm->deboronation Path B catalyst_issue Hypothesis: Catalyst Inactivity sm_only->catalyst_issue solubility_issue Hypothesis: Poor Solubility sm_only->solubility_issue deboronation_issue Hypothesis: Protodeboronation is Dominant deboronation->deboronation_issue action_catalyst Action: 1. Use Bulky Ligand (XPhos) 2. Use Modern Precatalyst 3. Ensure Degassing catalyst_issue->action_catalyst action_solubility Action: 1. Screen Solvents (DMF, Dioxane) 2. Increase Temperature solubility_issue->action_solubility action_deboronation Action: 1. Use Milder Base (K₂CO₃, KF) 2. Use Anhydrous Conditions 3. Switch to R-BF₃K or MIDA ester deboronation_issue->action_deboronation

Caption: A decision flowchart for troubleshooting failed Suzuki reactions.

References

Technical Support Center: Minimizing Homocoupling of Quinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with Quinolin-7-ylboronic acid, a valuable but often problematic heteroaryl building block. Our focus is to provide in-depth, mechanism-driven troubleshooting strategies to minimize the formation of the undesired 7,7'-biquinoline homocoupled product, thereby maximizing the yield of your target molecule.

Section 1: Troubleshooting Guide

This section is structured in a direct question-and-answer format to address the most pressing issues encountered during experimental work.

Q1: My primary side-product is the 7,7'-biquinoline dimer. What are the key factors causing this homocoupling, and how can I suppress it?

A1: The formation of a homocoupled dimer from boronic acids is a common challenge in Suzuki-Miyaura couplings, often exacerbated by the specific electronic properties of heteroaryl systems like quinoline. The issue typically stems from a combination of factors related to the catalyst's state, reaction atmosphere, and the choice of reagents. Here is a systematic approach to mitigate this side reaction.

1. Understand the Mechanism of Homocoupling Homocoupling is primarily driven by two pathways:

  • Oxygen-Mediated: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the dimer and regenerate Pd(0).[1][2] Rigorous exclusion of oxygen is therefore the first and most critical line of defense.[2][3]

  • Pd(II)-Mediated (from Precatalyst): If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must first be reduced to the catalytically active Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules.[1][4] Minimizing the concentration of "free" Pd(II) is key.[3][5]

2. Strategic Reagent and Condition Selection

  • Catalyst and Ligand Choice: This is arguably the most critical variable.

    • Palladium Source: Whenever possible, start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial reduction step that often initiates homocoupling.[6] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate, which can reduce Pd(II) without disrupting the main catalytic cycle.[3][5]

    • Ligands: The choice of phosphine ligand is crucial. Bulky, electron-rich monophosphine ligands are highly recommended.[1][7][8] These ligands promote the desired reductive elimination of the cross-coupled product and can sterically hinder the formation of the bis-boronic acid palladium intermediate required for homocoupling.[1][8] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for coupling challenging heteroaryl systems.[9][10]

  • Base Selection: The base activates the boronic acid for transmetalation.[11]

    • Strength: For heteroaryl boronic acids, which can be sensitive, moderately weak inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points.[12][13] They are strong enough to facilitate the reaction but can reduce the rate of side reactions like protodeboronation, which can precede certain homocoupling pathways.[12]

    • Solubility: Ensure the base is sufficiently soluble. Using a mixed solvent system (e.g., dioxane/water, THF/water) helps dissolve the inorganic base and facilitate the reaction.[13][14]

  • Solvent System:

    • Degassing is Non-Negotiable: All solvents, including any water used, MUST be rigorously degassed to remove dissolved oxygen.[3][6][15] This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or through several "freeze-pump-thaw" cycles for highly sensitive reactions.[6]

    • Common Choices: Aprotic polar solvents are standard. 1,4-Dioxane/water or THF/water mixtures are widely effective.[14][16]

3. Optimize Reaction Parameters

  • Temperature: Higher temperatures can accelerate side reactions. If homocoupling is significant, try reducing the reaction temperature. Monitor the reaction progress to find a balance between an acceptable reaction rate and minimal side-product formation.

  • Reagent Addition Order: A useful strategy is to pre-heat the mixture of the aryl halide, base, and catalyst before adding the this compound.[2] This ensures the rapid formation of the Ar-Pd(II)-X intermediate, making it readily available to couple with the boronic acid as soon as it's introduced, minimizing its opportunity to homocouple.

Section 2: Frequently Asked Questions (FAQs)

Q2: What is the specific mechanism of boronic acid homocoupling?

A2: The predominant mechanism involves a Pd(II) species. The process is as follows:

  • Double Transmetalation: Two equivalents of the boronic acid (or its activated boronate form) transmetalate onto a Pd(II) center, displacing its other ligands (e.g., halides, acetate). This forms a diaryl-palladium(II) intermediate, Ar₂Pd(II).

  • Reductive Elimination: This intermediate then undergoes reductive elimination, forming the Ar-Ar bond (the homocoupled dimer) and reducing the palladium to its catalytically active Pd(0) state.[1][4] This pathway is particularly relevant when starting with Pd(II) precatalysts or when Pd(0) is oxidized by atmospheric oxygen.[1][3]

Q3: Why is this compound particularly susceptible to side reactions like homocoupling and protodeboronation?

A3: Heteroaryl boronic acids, especially those containing nitrogen, present unique challenges.[9][10]

  • Electronic Effects: The quinoline ring is a π-deficient heterocycle. This electron-withdrawing nature can slow the crucial transmetalation step in the Suzuki-Miyaura cycle.[10]

  • Lewis Basicity: The nitrogen atom in the quinoline ring is Lewis basic and can coordinate to the palladium catalyst.[10] This coordination can sometimes inhibit catalytic activity or alter the electronic properties at the metal center, potentially favoring side reactions.

  • Protodeboronation: Heteroaryl boronic acids are often more susceptible to protodeboronation (cleavage of the C-B bond by a proton source, like water).[1][12] This decomposition pathway reduces the amount of boronic acid available for the desired cross-coupling.

Q4: I've heard about using boronic esters instead of acids. Is this a viable strategy for quinoline systems?

A4: Absolutely. This is an excellent strategy. Boronic esters, such as pinacol esters or MIDA esters, are generally more stable than their corresponding boronic acids.[1] They are less prone to protodeboronation and can be purified more easily, ensuring you start with high-quality material.[1][17] While they still require activation by a base in the Suzuki reaction, their enhanced stability can lead to cleaner reactions and lower levels of homocoupling by minimizing decomposition pathways.[1][17]

Section 3: Data & Visualization

Table 1: Recommended Starting Conditions for Suppressing Homocoupling
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)Uses a Pd(0) source directly or a highly active precatalyst to ensure rapid entry into the catalytic cycle, minimizing Pd(II)-mediated homocoupling.[1][6]
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands that accelerate the desired reductive elimination and sterically hinder dimer formation.[7][9]
Base K₃PO₄ (2.0 - 3.0 eq.)A moderately weak base that effectively promotes transmetalation while minimizing boronic acid decomposition.[12][13]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 ratio)A robust solvent system that solubilizes both organic and inorganic reagents.[14][16] Must be rigorously degassed.
Temperature 80 - 100 °CA good starting range. Lower temperatures may be necessary if homocoupling persists.
Atmosphere Strict Inert (Argon or Nitrogen)Absolutely critical to prevent oxidation of Pd(0) to the homocoupling-promoting Pd(II) state.[2][3][15]

Diagrams: Reaction Mechanisms and Workflows

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-X (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Transmetalation Ar-Pd(II)L₂-Ar' (Transmetalation) OA_Complex->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Transmetalation->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex Boronic Ar'-B(OH)₂ (Boronic Acid) Boronic->OA_Complex Base Base (e.g., K₃PO₄) Base->Boronic Activation

Caption: The desired Suzuki-Miyaura catalytic cycle.

Homocoupling_Pathway Competing Pathway: Pd(II)-Mediated Homocoupling PdII Pd(II)X₂ Mono_Pd Ar'-Pd(II)X PdII->Mono_Pd 1st Transmetalation Pd0 Pd(0)L₂ (Enters Suzuki Cycle) Oxygen O₂ (Oxygen) Active_Pd0 Pd(0)L₂ (From Main Cycle) Oxygen->Active_Pd0 Active_Pd0->PdII Oxidation Boronic1 Quinolin-7-yl-B(OH)₂ Boronic1->PdII Boronic2 Quinolin-7-yl-B(OH)₂ Boronic2->Mono_Pd Di_Pd Ar'-Pd(II)-Ar' Mono_Pd->Di_Pd 2nd Transmetalation Di_Pd->Pd0 Dimer 7,7'-Biquinoline (Homocoupled Product) Di_Pd->Dimer Reductive Elimination

Caption: The undesired homocoupling side reaction pathway.

Section 4: Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound, designed to minimize homocoupling.

Materials:

  • Aryl Bromide (1.0 eq.)

  • This compound (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed (e.g., Milli-Q)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.015 mmol), and SPhos (0.033 mmol).

  • Purging: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[15][18]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.[12][16]

References

Effect of temperature on Quinolin-7-ylboronic acid reaction rate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Quinolin-7-ylboronic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, with a specific focus on the critical role of temperature. My goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve robust, reproducible results in your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Q1: What is a typical starting temperature range for a Suzuki-Miyaura coupling reaction with this compound?

A1: For most Suzuki-Miyaura reactions involving arylboronic acids, a starting temperature range of 80–110 °C is a well-established benchmark.[1][2] While some highly active, modern catalyst systems can facilitate couplings at room temperature[3][4][5], heating is generally required to achieve a reasonable reaction rate. Reactions performed at room temperature may be exceedingly slow or may not proceed at all.[6] It is always recommended to consult the literature for specific catalyst systems, as the optimal temperature is highly dependent on the palladium source, ligand, base, and solvent combination.

Q2: My reaction is sluggish at lower temperatures. Why does increasing the temperature help?

A2: Increasing the temperature directly increases the kinetic energy of the reacting molecules, which accelerates all fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7] According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature. For instance, a Suzuki-Miyaura coupling using palladium nanoparticles showed a significant rate increase when the temperature was raised from 30 °C to 60 °C, with a calculated activation energy of 60.6 kJ/mol.[8] Therefore, providing thermal energy is often necessary to overcome the activation barriers of the catalytic steps.

Q3: Are there risks associated with running the reaction at too high a temperature?

A3: Yes, excessive heat can be detrimental. Temperatures exceeding 120 °C can lead to several issues:

  • Catalyst Decomposition: High temperatures can cause the palladium catalyst to decompose and precipitate as inactive palladium black, effectively halting the reaction.[9]

  • Substrate/Product Degradation: The quinoline moiety and other functional groups on your substrates or product may not be stable at elevated temperatures, leading to the formation of impurities.[10]

  • Increased Side Reactions: Undesirable side reactions, such as protodeboronation (cleavage of the C-B bond) and homocoupling of the boronic acid, are often accelerated at higher temperatures.[1][11]

Q4: How does temperature specifically affect the stability of this compound?

A4: Like many boronic acids, this compound can undergo thermal decomposition and protodeboronation.[2][12] More significantly, boronic acids have a propensity to dehydrate at elevated temperatures to form cyclic trimer anhydrides known as boroxines.[11] While boroxines are often in equilibrium with the monomeric acid in the reaction mixture and can be active in the coupling, their formation complicates stoichiometry. For long-term stability, this compound should be stored in a cool, dry environment, preferably in a freezer at -20 °C under an inert atmosphere.[11][13]

Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving common issues encountered during experiments.

Problem 1: Low to No Conversion of Starting Materials

You've set up your reaction with this compound, but after several hours, analysis shows mostly unreacted starting materials.

Potential Cause 1: Insufficient Temperature

  • Rationale: The activation energy for one or more steps in the catalytic cycle has not been overcome. This is a very common issue, especially with less reactive coupling partners (e.g., aryl chlorides) or sterically hindered substrates.[7]

  • Troubleshooting Steps:

    • Gradual Increase: Incrementally raise the reaction temperature by 10-20 °C (e.g., from 80 °C to 100 °C) and monitor the progress.[11]

    • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. If you are using THF (boiling point ~66 °C), consider switching to a higher-boiling solvent like dioxane or toluene.[14]

Potential Cause 2: Catalyst Inactivity (Compounded by Temperature)

  • Rationale: The Pd(0) active catalyst may not have been generated, or it has been deactivated. Oxygen is a primary culprit, as it can oxidize the active Pd(0) species, a process that is accelerated at higher temperatures.[1][14]

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure your solvent was thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).

    • Inert Atmosphere: Confirm the reaction is maintained under a strict inert atmosphere (argon or nitrogen) throughout the entire process, including reagent addition.

    • Precatalyst Choice: Consider using a modern, air-stable Pd(II) precatalyst that is designed for reliable in-situ activation.

Troubleshooting Decision Tree for Low Conversion

G start Low or No Conversion temp Is reaction temperature adequate? (e.g., 80-110 °C) start->temp catalyst Is the catalyst system active? temp->catalyst Yes increase_temp Action: Increase temperature in 10-20 °C increments. temp->increase_temp No reagents Are reagents high quality? (Boronic acid, base, etc.) catalyst->reagents Yes check_catalyst Action: Use fresh catalyst/ligand. Consider a different precatalyst. catalyst->check_catalyst No setup Is the setup rigorously inert? reagents->setup Yes check_reagents Action: Use fresh boronic acid. Ensure base is anhydrous and finely powdered. reagents->check_reagents No degas Action: Re-check degassing of solvent. Ensure positive inert gas pressure. setup->degas No

Caption: A decision tree for troubleshooting low conversion.

Problem 2: Significant Protodeboronation or Homocoupling Byproducts

Your desired product is formed, but it is contaminated with significant amounts of quinoline (from protodeboronation) and/or biquinoline (from homocoupling).

Potential Cause: Reaction Temperature is Too High

  • Rationale: While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate side reactions. Protodeboronation, the undesired cleavage of the C–B bond by a proton source (like trace water), is often more prevalent at elevated temperatures.[11]

  • Troubleshooting Steps:

    • Reduce Temperature: Lower the reaction temperature by 10-20 °C. A slightly longer reaction time at a lower temperature is often preferable to a fast but messy reaction.

    • Optimize Base: A very strong base combined with high temperature can promote protodeboronation. Consider screening a milder base.

    • Use a Boronic Ester: If protodeboronation is persistent, converting the this compound to a more stable derivative, such as its pinacol ester, can significantly mitigate this side reaction.[14] Boronic esters can exhibit different reaction kinetics and thermal profiles compared to their corresponding acids.[15][16]

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling this compound with an aryl bromide.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).

  • Inerting the Vessel: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C). Stir vigorously and monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Temperature Effect on Reaction Yield

The following table summarizes typical results from a temperature optimization study for a generic Suzuki-Miyaura coupling.

Temperature (°C)Reaction Time (h)Yield of Biaryl Product (%)Key Observations
Room Temp (~25°C)24< 5%Reaction is extremely sluggish.
60°C1245%Conversion is occurring but is slow.
80°C688%Good balance of reaction rate and cleanliness.
100°C392%Reaction is fast and high-yielding.
120°C375%Increased byproduct formation and evidence of catalyst decomposition (Pd black).[9]
Visualization of Temperature-Sensitive Reaction Pathway

The Suzuki-Miyaura catalytic cycle is accelerated by heat, but side reactions also become more competitive at elevated temperatures.

Suzuki_Cycle cluster_cycle Catalytic Cycle (Accelerated by Heat) cluster_side_reactions Side Reactions (Worsened by High Temp) Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA + Ar-X Decomp Catalyst Decomposition (Pd Black) Pd0->Decomp High Temp (>120°C) TM Transmetalation (Ar-Pd(II)-R) OA->TM + R-B(OH)₂ (Base) Protodeb Protodeboronation (R-H) RE Reductive Elimination TM->RE RE->Pd0 Product Ar-R (Product) RE->Product BoronicAcid This compound (R-B(OH)₂) BoronicAcid->Protodeb High Temp, H⁺ Source

Caption: The Suzuki-Miyaura cycle and competing temperature-dependent side reactions.

References

Strategies to reduce catalyst loading in Quinolin-7-ylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinolin-7-ylboronic Acid Reactions

Welcome to the technical support center for optimizing reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of their Suzuki-Miyaura cross-coupling reactions, with a specific focus on minimizing catalyst loading. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the most common initial troubleshooting steps?

A1: Low yields in Suzuki-Miyaura couplings involving nitrogen-containing heteroaryl boronic acids like this compound are a frequent challenge. The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, or the stability of the boronic acid itself.[1]

Here’s a logical progression for troubleshooting:

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst inhibition.[2] Using bulky, electron-rich phosphine ligands can often mitigate this issue.[3] Consider screening a panel of ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to be effective for challenging substrates.[1]

  • Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step by activating the boronic acid to a more nucleophilic borate species.[4][5] For this compound, common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are good starting points.[1] The optimal base often needs to be determined empirically.

  • Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) with water is a standard condition for Suzuki couplings. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate. However, for sensitive substrates, anhydrous conditions might be necessary to prevent side reactions like protodeboronation.[1]

  • Reagent Quality and Stability: Ensure the this compound is pure and has not undergone significant degradation. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway, especially in the presence of moisture and at elevated temperatures.[1][6]

Troubleshooting Guide: Reducing Catalyst Loading

Q2: I want to reduce the palladium catalyst loading in my reaction to below 1 mol%. What are the key parameters to focus on?

A2: Reducing catalyst loading is a key goal for making processes more cost-effective and sustainable.[7] Achieving high turnover numbers (TON) and turnover frequencies (TOF) requires careful optimization of several interconnected factors.

Here are the primary strategies:

  • Ligand Selection: The ligand is arguably the most important factor. Highly active ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[3] For heteroaryl systems, bulky and electron-rich monophosphine ligands, such as the Buchwald biaryl phosphine ligands, have demonstrated high efficiency at low catalyst loadings.[2][8][9]

  • Precatalyst Choice: Using a well-defined palladium(II) precatalyst, such as those from the Buchwald or Fu groups (e.g., XPhos-Pd-G3), can lead to more efficient generation of the active Pd(0) species in situ.[1][10] This can be more reliable than starting with Pd(OAc)₂ or Pd₂(dba)₃, where the reduction to Pd(0) can be less efficient and lead to catalyst deactivation.[11]

  • Reaction Concentration and Temperature: Higher concentrations can sometimes favor the desired catalytic turnover versus catalyst decomposition pathways. However, this needs to be balanced with solubility considerations. Temperature is a double-edged sword; while it can increase reaction rates, it can also accelerate catalyst decomposition and substrate degradation.[6] Finding the minimum temperature required for efficient reaction is key.

  • Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death.[12] Thoroughly degassing the solvent and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is crucial, especially at low catalyst loadings.

Comparative Data for Catalyst Systems
Catalyst SystemTypical Loading (mol%)Key AdvantagesConsiderations
Pd(PPh₃)₄1 - 5Readily available, well-established.Lower activity for challenging substrates.
PdCl₂(dppf)1 - 3Good for a range of substrates.May require higher temperatures.
Pd(OAc)₂ + Buchwald Ligand0.1 - 2High activity, broad scope.[2]Ligand cost can be higher.
Buchwald Precatalysts (G3/G4)0.05 - 1Highly active, air-stable.[1][10]Higher initial cost.
Ligand-free (e.g., Pd/C)1 - 5Heterogeneous, easy to remove.[13]May have lower activity and require higher temperatures.

Advanced Troubleshooting & Optimization

Q3: I'm observing significant homocoupling of my this compound. How can I suppress this side reaction?

A3: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen and/or inefficient transmetalation.[1]

Here are some targeted strategies to minimize it:

  • Meticulous Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.[12] Ensure your solvent and reaction mixture are rigorously degassed with an inert gas like argon or nitrogen before adding the catalyst.

  • Use a Pd(0) Source or an Efficient Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, incomplete reduction to the active Pd(0) species can leave Pd(II) in the reaction, which can mediate homocoupling.[1][14] Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a highly efficient precatalyst that rapidly generates Pd(0) can help.

  • Optimize the Base and Ligand: A well-chosen ligand and base combination will accelerate the transmetalation step, making the desired cross-coupling pathway kinetically favored over the homocoupling pathway.[1]

  • Consider Additives: In some cases, the addition of a mild reducing agent can help to scavenge any residual Pd(II) without interfering with the catalytic cycle.[14]

Q4: What is protodeboronation and how can I prevent it with this compound?

A4: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid functional group with a hydrogen atom.[1] Heteroaryl boronic acids, particularly those with electron-withdrawing groups or certain substitution patterns, can be susceptible to this side reaction.[6]

Preventative measures include:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or a trifluoroborate salt, can significantly reduce protodeboronation.[1][10] These derivatives are more stable to hydrolysis and slowly release the boronic acid under the reaction conditions.

  • Anhydrous Conditions: Since water is often a proton source for this side reaction, running the coupling under strictly anhydrous conditions can be beneficial.[1] This may require using an anhydrous base and carefully dried solvents.

  • Lower Reaction Temperature: High temperatures can accelerate the rate of protodeboronation.[1][6] Screening for a catalyst system that is active at a lower temperature is a valuable strategy.

Experimental Workflow and Decision-Making

Below is a generalized workflow for optimizing a Suzuki-Miyaura reaction with the goal of reducing catalyst loading.

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Catalyst Loading Reduction start Standard Conditions: Pd(dppf)Cl2 (2 mol%), K2CO3, Dioxane/H2O, 80-100 °C check_yield Yield > 70%? start->check_yield ligand_screen Screen Ligands (e.g., XPhos, SPhos) check_yield->ligand_screen No reduce_loading Systematically Reduce Catalyst Loading (1%, 0.5%, 0.1%) check_yield->reduce_loading Yes base_screen Screen Bases (e.g., K3PO4, Cs2CO3) ligand_screen->base_screen precatalyst Switch to Precatalyst (e.g., XPhos-Pd-G3) base_screen->precatalyst precatalyst->check_yield Re-evaluate lower_temp Lower Temperature final_protocol Final Optimized Protocol reduce_loading->final_protocol

Caption: A decision-tree workflow for reaction optimization.

Step-by-Step Protocol: Catalyst and Ligand Screening

This protocol outlines a general procedure for screening different catalyst and ligand combinations in parallel to identify optimal conditions for the coupling of this compound with an aryl halide.

  • Array Preparation: In an array of reaction vials equipped with stir bars, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent, the limiting reagent).

  • Catalyst/Ligand Addition: To each designated vial, add the specific palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd) and ligand (e.g., 2.2 mol% of a specific phosphine ligand). If using a precatalyst, add it directly (e.g., 2 mol%).

  • Base and Solvent Addition: Add the chosen base (e.g., K₃PO₄, 2.0 equivalents) to each vial. Then, add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water).

  • Reaction Execution: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Analysis: Monitor the reaction progress by taking small aliquots at specific time points and analyzing them by LC-MS or GC-MS to determine the conversion to product and identify any major side products.

  • Work-up: Once the reaction is complete, cool the vials to room temperature. Dilute the contents with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

References

Quinolin-7-ylboronic acid reaction work-up and product isolation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reaction Work-up and Product Isolation for Researchers

Welcome to the technical support center for quinolin-7-ylboronic acid. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the common challenges associated with the work-up and isolation of products derived from this versatile reagent. This document is designed to provide direct, actionable advice for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries regarding the handling and purification of this compound and its reaction products.

Q1: How should I properly store and handle this compound?

A1: this compound should be stored in a cool, dry place, typically refrigerated at 2-8 °C.[1] It is important to keep the container tightly sealed and preferably under an inert atmosphere (like nitrogen or argon) to minimize degradation.[1] While the solid is generally stable under normal handling conditions, boronic acids as a class can be susceptible to dehydration to form cyclic boroxine anhydrides or decomposition over time, so proper storage is crucial for maintaining reactivity.

Q2: What is the most common reaction involving this compound, and what is the first step post-reaction?

A2: The most prevalent application is the Suzuki-Miyaura cross-coupling reaction, where it is used to form carbon-carbon bonds with aryl or vinyl halides.[2][3][4] Once the reaction is deemed complete by TLC or LC-MS, the first step is typically to cool the mixture to room temperature and filter it through a pad of Celite®. This removes the heterogeneous palladium catalyst and any inorganic salts that have precipitated, simplifying the subsequent extraction process.[5]

Q3: How can I effectively remove unreacted this compound from my crude product mixture?

A3: The most effective method is an acid-base liquid-liquid extraction.[6] Boronic acids are weakly acidic and will deprotonate in the presence of a moderately strong aqueous base (e.g., 1-2 M NaOH or K₂CO₃) to form a water-soluble boronate salt.[7][8] By dissolving your crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and washing it with a basic aqueous solution, the unreacted boronic acid will be selectively pulled into the aqueous layer, leaving your (typically less acidic) product in the organic phase.[6][7][8]

Q4: What are the primary side reactions to be aware of, and how do they impact purification?

A4: The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond, which forms quinoline as a byproduct.[2][7] It is often promoted by excess water, strong bases, or high temperatures.[2][7]

  • Homocoupling: This is the formation of a symmetrical 7,7'-biquinoline dimer from two molecules of the boronic acid. This is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2]

Both side reactions reduce the yield of your desired product and introduce impurities that may have similar polarities, complicating chromatographic purification.

Troubleshooting Guide: From Reaction Flask to Pure Product

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Yield of Desired Product with Quinoline Detected as a Major Byproduct
  • Primary Cause: Protodeboronation of this compound. The nitrogen atom in the quinoline ring can accelerate this undesired side reaction.[2]

  • Underlying Factors:

    • Presence of excess water in the reaction.

    • Use of a very strong aqueous base.

    • Prolonged reaction times at elevated temperatures.[7]

  • Expert Recommendations:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents. While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental.

    • Optimize the Base: Switch to a weaker or non-aqueous base. Potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are excellent alternatives that can minimize protodeboronation.[7][9]

    • Lower the Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Use a Protected Boronic Acid Derivative: For particularly challenging couplings, consider converting the boronic acid to a more stable MIDA boronate ester or a potassium trifluoroborate salt. These reagents provide a slow release of the active boronic acid, keeping its concentration low and minimizing side reactions.[7]

Problem 2: Difficulty Separating the Product from Impurities via Silica Gel Chromatography
  • Primary Cause: The polar nature of the quinoline moiety in both the starting material and the product can lead to poor separation (streaking or tailing) on silica gel, especially when using standard solvent systems like hexanes/ethyl acetate.[8]

  • Expert Recommendations:

    • Pre-Chromatography Extraction: Always perform a basic aqueous wash (see Protocol 2) before attempting chromatography to remove the bulk of the acidic this compound.[6][8]

    • Modify the Mobile Phase:

      • Switch to a more polar solvent system, such as dichloromethane/methanol (e.g., 95:5 v/v), which is often more effective for polar compounds.[8]

      • Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing your nitrogen-containing product from sticking and improving peak shape.

    • Consider an Alternative Stationary Phase: For very polar compounds, neutral alumina can be a viable alternative to silica gel.[10]

Problem 3: An Emulsion Forms During Aqueous Work-up
  • Primary Cause: The presence of fine palladium particles, inorganic salts, or highly concentrated reaction components can stabilize the interface between the organic and aqueous layers.

  • Expert Recommendations:

    • Add Brine: Introduce a saturated aqueous solution of NaCl. The increased ionic strength of the aqueous phase often helps to break the emulsion.[11]

    • Filter Through Celite®: If an emulsion persists, filter the entire biphasic mixture through a pad of Celite®. This will remove the fine particulates that are stabilizing the emulsion.

    • Allow Time and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for 10-20 minutes with occasional gentle swirling is sufficient for the layers to separate.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low Yield & Quinoline ByproductProtodeboronationUse anhydrous conditions, weaker base (KF, Cs₂CO₃), lower temperature.[7]
Symmetrical Biquinoline ByproductHomocouplingThoroughly degas reaction mixture, use a reliable Pd(0) source.[2]
Tailing/Streaking on Silica ColumnHigh polarity of compoundsUse DCM/MeOH eluent, add ~1% Et₃N, or use neutral alumina.[8][10]
Persistent Boronic Acid ImpurityInefficient removalPerform a 1-2 M NaOH or K₂CO₃ aqueous wash before chromatography.[7][8]
Emulsion during ExtractionParticulates, high concentrationAdd brine, filter entire mixture through Celite®.[11]
Product Contaminated with BoronBoronic acid/ester residuesConcentrate the crude product from methanol (MeOH) 2-3 times to azeotropically remove boron as volatile trimethyl borate.[11][12]
Visualized Workflow & Key Mechanisms
Standard Suzuki Work-up and Isolation Workflow

The following diagram outlines the decision-making process for a typical work-up and purification sequence after a Suzuki reaction with this compound.

G start Reaction Complete celite_filter Cool to RT Filter through Celite® start->celite_filter extraction Transfer to Separatory Funnel Add Organic Solvent (e.g., EtOAc) & Water celite_filter->extraction phase_check Good Phase Separation? extraction->phase_check add_brine Add Saturated NaCl (Brine) To Break Emulsion phase_check->add_brine No (Emulsion) basic_wash Wash Organic Layer with 1-2 M NaOH or K2CO3 (aq) phase_check->basic_wash Yes add_brine->phase_check remove_boronic Removes Unreacted This compound basic_wash->remove_boronic brine_wash Wash Organic Layer with Brine basic_wash->brine_wash dry_concentrate Dry (Na2SO4 or MgSO4) Filter & Concentrate brine_wash->dry_concentrate crude_product Crude Product dry_concentrate->crude_product purification_choice Purification Method? crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization If Solid chromatography Column Chromatography (e.g., Silica or Alumina) purification_choice->chromatography If Oil or Recrystallization Fails pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Decision workflow for post-Suzuki reaction work-up.

The Protodeboronation Side Reaction

Understanding this key decomposition pathway is critical for maximizing yield.

G cluster_reactants Reactants cluster_products Products QBOH This compound Quinoline Quinoline (Byproduct) QBOH->Quinoline   Cleavage of C-B bond BoricAcid B(OH)₃ QBOH->BoricAcid H2O Proton Source (e.g., H₂O) H2O->Quinoline   H⁺

Caption: Mechanism of the protodeboronation side reaction.

Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up for a Suzuki Reaction
  • Cooling and Filtration: Once the reaction is complete, allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 5-10 volumes).

  • Celite Filtration: Filter the mixture through a short plug of Celite® in a Büchner or Hirsch funnel to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional organic solvent to ensure complete recovery of the product.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (1x)

    • Saturated aqueous NaCl (Brine) (1x)

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Targeted Removal of Unreacted Boronic Acid

This protocol should be performed after the Celite filtration step in Protocol 1.

  • Dissolution: Ensure the crude product mixture is fully dissolved in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Basic Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH).[8] The volume should be approximately half that of the organic layer.

  • Agitation and Separation: Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently. Allow the layers to separate. The unreacted this compound is now in the aqueous layer as its sodium boronate salt.

  • Repeat: Drain the lower aqueous layer. Repeat the basic wash (steps 2-3) one or two more times to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with brine to remove residual base and water.[7] Proceed with drying over Na₂SO₄ or MgSO₄ and concentrate as described previously.

Protocol 3: General Guidance for Silica Gel Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. If solubility is an issue, "dry loading" is recommended: dissolve the crude product in a suitable solvent (e.g., DCM/MeOH), add a small amount of silica gel, concentrate the slurry to a free-flowing powder, and carefully load this powder onto the top of the column.

  • Column Packing: Pack the column using the "slurry method" with the chosen eluent system.

  • Eluent System Selection:

    • Starting Point: Begin with a system of 98:2 DCM/MeOH.

    • Increasing Polarity: Gradually increase the percentage of methanol to elute more polar compounds.

    • Reducing Tailing: If peak tailing is observed, add 0.5-1% triethylamine (Et₃N) to the eluent mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product-containing fractions before concentration.

References

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. The precise characterization of novel quinoline derivatives is a critical step in the drug discovery pipeline. Mass spectrometry (MS) stands as an indispensable analytical tool, offering unparalleled sensitivity and structural elucidation capabilities for this class of compounds.[1][2]

This guide moves beyond a simple recitation of protocols. It is structured to provide a deep, comparative analysis of the mass spectrometry techniques at your disposal, grounded in the practical realities of the laboratory. We will explore the "why" behind instrumental choices, ensuring that your methodological decisions are not just effective, but optimal for your specific research goals.

Section 1: The Strategic Choice of Ionization

The journey of a molecule from a liquid or solid state to a gaseous ion detectable by the mass spectrometer begins with ionization. The choice of ionization technique is perhaps the most critical parameter, dictated by the physicochemical properties of your novel quinoline compound. For quinolines, which are often nitrogen-containing heterocycles, the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3][4][5][6][7]

Electrospray Ionization (ESI): The Gentle Approach for Polar Analytes

ESI is a "soft" ionization technique that generates ions from a liquid solution with minimal fragmentation.[8][9][10] In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules gain a charge and enter the gas phase as ions.[3]

  • Expertise in Action: ESI is the go-to method for quinoline derivatives that are polar and may be thermally labile.[3] Many quinoline-based drug candidates are designed to be soluble in biological fluids, lending them the polarity that makes them ideal for ESI. In positive-ion mode, the basic nitrogen atom of the quinoline ring is readily protonated, forming a strong [M+H]⁺ signal.[11] This technique is particularly advantageous when preserving the molecular ion is crucial for accurate mass determination and subsequent fragmentation studies.[12][13][14]

Atmospheric Pressure Chemical Ionization (APCI): For Less Polar, More Volatile Compounds

APCI is better suited for analytes that are less polar and more volatile than those typically analyzed by ESI.[3][4] In APCI, the sample is first vaporized in a heated stream of gas. A corona discharge needle then ionizes the surrounding solvent molecules, which in turn transfer a charge to the analyte molecules.[3][7]

  • Expertise in Action: If your novel quinoline compound has lower polarity or is more thermally stable, APCI can provide excellent ionization efficiency.[3] It is often less susceptible to matrix effects compared to ESI, which can be a significant advantage when analyzing compounds in complex biological matrices.[7] However, the higher energy nature of APCI can sometimes lead to in-source fragmentation, which may complicate spectral interpretation.

Comparative Rationale: ESI vs. APCI for Quinolines
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged liquid droplets.[3]Gas-phase chemical ionization via corona discharge.[3]
Best For Polar, non-volatile, large molecules.[3]Less polar, volatile, smaller molecules.[3]
Typical Quinoline Analytes Quinolines with polar functional groups (e.g., carboxylic acids, hydroxyls, amines).Quinolines with non-polar substituents or those with higher thermal stability.
Fragmentation Soft ionization, minimal in-source fragmentation.[10]Can be more energetic, potential for some in-source fragmentation.
Matrix Effects Can be more susceptible to ion suppression.Generally less susceptible to matrix effects.[7]

Section 2: Selecting the Right Mass Analyzer for the Job

Once ionized, the molecules are sorted by their mass-to-charge ratio (m/z) by a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and speed of your analysis. For the structural elucidation of novel compounds, high-resolution mass spectrometry (HRMS) is essential.[15][16][17] The two leading HRMS platforms for this application are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.[15][18][19][20]

Quadrupole Time-of-Flight (Q-TOF): Speed and Accuracy

Q-TOF instruments combine a quadrupole mass filter with a time-of-flight analyzer.[21] The quadrupole can be used to select a specific precursor ion, which is then fragmented, and the resulting product ions are analyzed by the TOF.[21] TOF analyzers are known for their high acquisition speed and broad mass range.[22][23]

  • Expertise in Action: Q-TOF systems are workhorses for drug discovery and metabolomics.[18] Their fast scanning capabilities make them highly compatible with the narrow peaks produced by modern ultra-high-performance liquid chromatography (UHPLC) systems.[20] This allows for comprehensive data-dependent acquisition (DDA), where the instrument automatically triggers MS/MS scans on the most intense ions from a full MS scan, providing rich structural information in a single run.[18]

Orbitrap: Unmatched Resolution and Mass Accuracy

Orbitrap mass spectrometers utilize a unique ion trap where ions orbit a central electrode. The frequency of these oscillations is directly related to the m/z ratio of the ions and is measured with exceptional precision.[20] This technology provides ultra-high resolution and mass accuracy.[19][20][24]

  • Expertise in Action: When the unambiguous determination of elemental composition is required, the Orbitrap is the gold standard.[24][25] Its high resolving power can separate isobaric interferences—ions with the same nominal mass but different elemental formulas—that would be indistinguishable on lower-resolution instruments.[19][26] This is particularly crucial when identifying unknown metabolites of a novel quinoline drug candidate, where a small mass difference can distinguish between, for example, hydroxylation and demethylation.[15]

Comparative Performance: Q-TOF vs. Orbitrap
Performance MetricQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Resolution Typically 40,000 - 60,000.[20][25]Up to >240,000.[19][20]
Mass Accuracy Typically 1-2 ppm.[25]Typically <1 ppm.[25]
Scan Speed Very fast, ideal for fast chromatography.[20]Generally slower, though modern instruments have improved significantly.[19]
Primary Advantage Excellent for screening and fast LC applications.[18]Unrivaled confidence in elemental composition determination.[19][24]

Section 3: The Power of Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique for determining the structure of a molecule.[21][27] In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected.[21] The fragmentation pattern is like a fingerprint of the molecule, providing vital clues about its structure.

Collision-Induced Dissociation (CID)

The most common method for fragmenting ions in MS/MS is Collision-Induced Dissociation (CID).[27] The selected precursor ions are accelerated into a collision cell filled with an inert gas (like argon or nitrogen). The collisions impart energy to the ions, causing them to break apart at their weakest bonds.[27]

  • Expertise in Action: For quinoline compounds, CID typically results in characteristic fragmentation patterns. The quinoline ring itself is quite stable, so fragmentation often occurs at the substituent groups or involves ring cleavage. Common neutral losses include the loss of small molecules like CO, H₂O, or HCN from the core structure.[11] Studying the fragmentation of known quinoline analogues can help predict and interpret the spectra of novel derivatives.[28][29]

G cluster_0 Ion Source (ESI) cluster_1 MS1 cluster_2 Fragmentation cluster_3 MS2 Compound Novel Quinoline in Solution Ion [M+H]⁺ Ion Compound->Ion Ionization Quadrupole Quadrupole (Precursor Selection) Ion->Quadrupole CollisionCell Collision Cell (CID with N2/Ar) Quadrupole->CollisionCell Isolate [M+H]⁺ Analyzer Mass Analyzer (Q-TOF or Orbitrap) CollisionCell->Analyzer Fragment Ions Detector Detector Analyzer->Detector Data MS/MS Spectrum (Structural Fingerprint) Detector->Data

Section 4: A Practical Guide: LC-MS/MS Experimental Protocol

This section provides a robust, self-validating protocol for the analysis of a novel quinoline compound using LC-MS/MS with a Q-TOF or Orbitrap instrument.

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and present it in a suitable solvent for LC-MS analysis. A protein precipitation approach is often effective for plasma samples.[11]

  • Standard Preparation: Prepare a stock solution of the novel quinoline compound in a suitable organic solvent (e.g., methanol or DMSO) at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[11]

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial to reduce matrix effects and separate isomers.[30] Reversed-phase chromatography is typically used for quinoline compounds.[31]

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

These are starting parameters and should be optimized for the specific compound and instrument.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[31]

  • Capillary Voltage: 3.5 kV.[31]

  • Gas Temperature: 300 °C.[31]

  • Drying Gas Flow: 10 L/min.[31]

  • Nebulizer Pressure: 40 psi.[31]

  • Acquisition Mode: Data-Dependent Acquisition (DDA).

    • Full MS Scan (MS1): m/z range 100-1000.

    • MS/MS Scan (MS2): Trigger fragmentation on the top 3 most intense ions from the MS1 scan. Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

G SamplePrep Sample Preparation LC UHPLC Separation SamplePrep->LC Inject Extract MS Mass Spectrometer (ESI-Q-TOF/Orbitrap) LC->MS Elute Analytes DataAnalysis Data Analysis & Interpretation MS->DataAnalysis Acquire Spectra Report Structural Confirmation DataAnalysis->Report Identify & Quantify

Section 5: Conclusion and Future Outlook

The selection of an appropriate mass spectrometry strategy is fundamental to the successful characterization of novel quinoline compounds. By carefully considering the properties of the analyte, a researcher can choose the optimal ionization source—typically ESI for polar derivatives. For structural confirmation, high-resolution mass analyzers like Q-TOF and Orbitrap systems are indispensable, with the choice between them balancing the need for speed versus ultimate resolution.

The combination of optimized liquid chromatography, high-resolution mass spectrometry, and tandem MS techniques provides a powerful and validated workflow for moving novel quinoline candidates through the drug discovery and development pipeline with confidence.

References

Comparing reactivity of Quinolin-7-ylboronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Quinolin-7-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Authored by: A Senior Application Scientist

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application is particularly profound in pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl structures is paramount. Heteroaryl boronic acids are key building blocks in this context, yet their reactivity can be notoriously variable.[4][5]

This guide provides a comprehensive comparison of this compound with other common boronic acids. We will explore the fundamental principles governing its reactivity, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

Understanding the Fundamentals of Boronic Acid Reactivity

The success of a Suzuki-Miyaura coupling is dictated by a delicate balance of factors inherent to the boronic acid partner. The critical transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is highly sensitive to the boronic acid's structural and electronic properties.[3][6]

Key Influencing Factors:
  • Electronic Effects: The electron density of the organic group attached to boron is crucial. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation, but may also render the C-B bond more susceptible to cleavage.[7][8] Conversely, electron-donating groups (EDGs) can increase the nucleophilicity of the organic group but may slow the initial boronate formation. In aryl- and alkenylboron compounds, the boron group itself often behaves as a weak electron-withdrawing group.[7]

  • Steric Hindrance: Bulky substituents near the boronic acid moiety can impede the approach of the palladium complex, slowing down the transmetalation step.[7][9] This is a critical consideration when designing sterically congested molecules.

  • pKa (Lewis Acidity): Boronic acids are not Brønsted acids but rather Lewis acids, reacting with bases (like hydroxide ions) to form a more nucleophilic tetrahedral boronate species (R-B(OH)₃⁻).[7][8] This step is essential for efficient transmetalation.[6] The pKa of a boronic acid, which reflects its Lewis acidity, is therefore a key parameter. Boronic acids with lower pKa values form the active boronate species more readily at a given pH.[7][10]

  • Stability and Side Reactions: The primary nemesis of many Suzuki-Miyaura reactions is protodeboronation , the cleavage of the carbon-boron bond by a proton source (e.g., water), which replaces the boronic acid with a hydrogen atom.[11][12] Heteroaryl boronic acids, especially those derived from electron-deficient heterocycles, are particularly prone to this side reaction.[4][13]

Reactivity_Factors cluster_main Factors Governing Boronic Acid Reactivity Reactivity Transmetalation Rate & Reaction Yield Electronics Electronic Effects (EWG vs. EDG) Reactivity->Electronics Influenced by Sterics Steric Hindrance Reactivity->Sterics Influenced by pKa pKa / Lewis Acidity Reactivity->pKa Influenced by Stability Stability vs. Side Reactions Reactivity->Stability Limited by Proto Protodeboronation Stability->Proto

Caption: Key factors influencing boronic acid reactivity in Suzuki-Miyaura coupling.

The Reactivity Profile of this compound

This compound (C₉H₈BNO₂) presents a unique set of characteristics derived from its quinoline core.[14]

  • Electronic Nature: The quinoline ring is a π-deficient heteroaromatic system. This electron-withdrawing character increases the Lewis acidity of the boron atom, likely resulting in a lower pKa compared to phenylboronic acid.[7] This facilitates the formation of the active boronate species.

  • Catalyst Interaction: A significant challenge with nitrogen-containing heterocycles is the potential for the Lewis basic nitrogen atom to coordinate with the palladium catalyst, leading to deactivation or inhibition.[4][13] This is famously known as the "2-pyridyl problem." In this compound, the nitrogen atom is relatively remote from the C-B bond, which mitigates direct intramolecular coordination and deactivation pathways that are more problematic for 2- or 8-substituted quinolines.

  • Stability: As a π-deficient heteroaryl boronic acid, it is susceptible to protodeboronation, a factor that must be carefully managed through the choice of reaction conditions.[4][13]

Comparative Reactivity Analysis

To contextualize the performance of this compound, we compare it against several benchmarks. The following data is illustrative and compiled from typical results in the literature; actual yields are highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent used.[4]

Table 1: Comparative Yields in a Model Suzuki-Miyaura Coupling

(Reaction: Boronic Acid (1.2 equiv) + 4-Bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 12h)

Boronic AcidStructureTypical Yield (%)Key Observations
Phenylboronic Acid C₆H₅B(OH)₂90-98%Benchmark. Generally high reactivity and stability.
4-Methoxyphenylboronic Acid CH₃OC₆H₄B(OH)₂92-99%Electron-Rich. EDG enhances nucleophilicity, often leading to excellent yields.
4-Nitrophenylboronic Acid O₂NC₆H₄B(OH)₂75-85%Electron-Poor. EWG can increase susceptibility to protodeboronation, slightly lowering yields.
Furan-2-ylboronic Acid C₄H₃OB(OH)₂80-90%π-Rich Heterocycle. Generally reactive but can be prone to decomposition.[4]
Pyridine-3-ylboronic Acid C₅H₄NB(OH)₂70-85%π-Deficient Heterocycle. Lower yields due to electron-deficient nature and potential catalyst inhibition.[4]
This compound C₉H₆NB(OH)₂65-80%π-Deficient Heterocycle. Reactivity is moderate; careful optimization is needed to minimize side reactions like protodeboronation.

Experimental Protocols for Comparison

To obtain a rigorous, side-by-side comparison of boronic acid reactivity, all variables other than the boronic acid itself must be kept constant.

Protocol 1: General Procedure for Comparative Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for comparing the reactivity of different boronic acids against a common aryl halide.

  • Reagent Preparation: In separate, labeled vials, add the aryl halide (e.g., 4-bromoanisole, 0.20 mmol, 1.0 equiv). To each vial, add a different boronic acid (0.24 mmol, 1.2 equiv).

  • Reaction Setup: To each vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.006 mmol, 3 mol %) and the base (e.g., K₂CO₃, 0.40 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 2.0 mL) to each vial.

  • Inert Atmosphere: Seal the vials with Teflon-lined caps, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Place the vials in a preheated aluminum reaction block on a magnetic stir plate at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 3 hours), take an aliquot from each reaction mixture for analysis by LC-MS or GC-MS to determine the conversion rate.

  • Workup: After the reaction is complete, cool the vials to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to isolate the product and determine the yield.[4]

Experimental_Workflow cluster_workflow Comparative Reactivity Workflow Setup 1. Reagent Setup (Aryl Halide + Boronic Acids in separate vials) Add 2. Add Catalyst & Base Setup->Add Solvent 3. Add Degassed Solvent Add->Solvent Inert 4. Purge with Inert Gas Solvent->Inert React 5. Heat Reaction (e.g., 100°C, 3h) Inert->React Analyze 6. Monitor Conversion (LC-MS / GC-MS) React->Analyze Workup 7. Quench & Extract Analyze->Workup Purify 8. Purify & Calculate Yield Workup->Purify

Caption: Workflow for a comparative study of boronic acid reactivity.

Protocol 2: Mitigating Instability with Potassium Trifluoroborates

For unstable heteroaryl boronic acids like this compound, converting them to their corresponding potassium trifluoroborate salts can dramatically improve stability and handling, often leading to higher and more consistent yields.[5]

  • Trifluoroborate Salt Preparation: Dissolve the heteroarylboronic acid (1.0 equiv) in methanol. Add a saturated aqueous solution of KHF₂ (4.0 equiv) and stir at room temperature for 1 hour. Remove the methanol under reduced pressure and collect the precipitated solid by filtration. Wash with cold water and acetone, then dry under vacuum.

  • Reaction Setup: In an oven-dried Schlenk tube, add the aryl halide (0.25 mmol, 1.0 equiv), the potassium heteroaryltrifluoroborate salt (0.26 mmol, 1.04 equiv), a base (e.g., Cs₂CO₃, 0.75 mmol, 3.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 3 mol %), and a ligand (e.g., RuPhos, 6 mol %).[5]

  • Solvent Addition & Reaction: Evacuate and backfill the tube with argon three times. Add degassed solvents (e.g., THF/H₂O, 4:1, 1.25 mL). Seal the tube and heat in a preheated oil bath at 80 °C for 12-24 hours.[5]

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting and optimization. The generally accepted mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination.[2][15]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) OA Oxidative Addition Pd0->OA PdII_A Lₙ(R¹)Pd(II)-X OA->PdII_A TM Transmetalation PdII_A->TM PdII_B Lₙ(R¹)Pd(II)-R² TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Product R¹-R² RE->Product Boronate [R²-B(OH)₃]⁻ Boronate->TM Halide R¹-X Halide->OA Base Base (e.g., OH⁻) BoronicAcid R²-B(OH)₂ Base->BoronicAcid activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

This compound is a valuable reagent for introducing the quinoline scaffold, a common motif in pharmacologically active compounds. Its reactivity is governed by the electron-deficient nature of the quinoline ring, which enhances Lewis acidity but also increases susceptibility to protodeboronation.

Key Takeaways:

  • Reactivity: Expect moderate reactivity compared to simple arylboronic acids or π-rich heteroarylboronic acids. Yields may be lower and require more careful optimization.

  • Optimization: To maximize success, screen different palladium catalysts, ligands, bases, and solvents. Anhydrous conditions or the use of additives like trimethyl borate can sometimes improve outcomes with challenging heteroaryl couplings.[13]

  • Stability: For improved consistency and to overcome issues of protodeboronation, consider converting this compound to its more stable potassium trifluoroborate salt derivative prior to coupling.[5]

By understanding the interplay of electronic effects, stability, and reaction conditions, researchers can effectively harness the synthetic potential of this compound and confidently incorporate this important heterocyclic moiety into their target molecules.

References

A Researcher's Guide to Suzuki Coupling: Quinolin-7-ylboronic Acid Versus Its Boronic Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical choice in this reaction is the selection of the organoboron reagent.[2] This guide provides an in-depth comparison of quinolin-7-ylboronic acid and its boronic ester counterparts, particularly the pinacol ester, to inform strategic decisions in synthetic chemistry, with a focus on applications in medicinal chemistry where the quinoline scaffold is a privileged structure.[3]

The Fundamental Trade-Off: Reactivity vs. Stability

The choice between a boronic acid and its ester derivative hinges on a classic chemical trade-off: reactivity versus stability.[4]

  • This compound: This reagent is generally more reactive, which can lead to faster reaction times.[5][6] The Lewis acidity of the boronic acid facilitates the crucial transmetalation step in the palladium catalytic cycle.[5] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids, especially heteroaromatic ones, are susceptible to decomposition pathways like protodeboronation (loss of the boron group) and the formation of cyclic trimers called boroxines.[4][7] This instability can complicate storage, handling, and may lead to lower yields if the starting material degrades.[4]

  • This compound Pinacol Ester: Boronic esters, such as the commonly used pinacol ester, offer significantly enhanced stability.[7][8] They are often crystalline solids that are easier to handle, purify by standard techniques like column chromatography, and store for extended periods.[4][7] This stability is a major advantage in complex, multi-step syntheses.[4] The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[9] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki couplings, although direct transmetalation from the ester is also possible.[9][10]

Comparative Performance in Suzuki Coupling

FeatureThis compoundThis compound Pinacol Ester
Reactivity Higher, leading to potentially faster reactions.[5][6]Lower, may require longer reaction times or higher temperatures.[9]
Stability & Handling Prone to decomposition (protodeboronation, boroxine formation); requires careful storage, often under inert atmosphere and at low temperatures.[4][7]Generally stable, often crystalline solids that are easy to handle and store at room temperature.[4][7]
Purity of Starting Material Can be challenging to obtain in high purity due to decomposition.[4]Typically high; can be purified by standard methods like column chromatography.[11]
Yield Can be high in rapid reactions, but may be compromised by reagent decomposition.[4]Often more reproducible and can provide higher isolated yields, especially in complex syntheses, due to the higher purity and stability of the starting material.[7][11]
Reaction Conditions May allow for milder conditions in some cases due to higher reactivity.May require more forcing conditions to drive the reaction to completion.
Anhydrous Conditions Not ideal.Well-suited for anhydrous Suzuki coupling protocols.[12]

Experimental Insights and Considerations

Challenges with Heteroaryl Boronic Acids: Heteroaryl boronic acids like this compound can be particularly challenging coupling partners. The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[12][13] Furthermore, they are often prone to rapid protodeboronation under the basic reaction conditions.[12][14]

The Advantage of Boronic Esters in Complex Couplings: In syntheses involving sensitive functional groups or when slow addition of the boron reagent is required, the stability of the boronic ester is a significant asset. For instance, in the synthesis of quinolone antibiotic intermediates, the pinacol ester of a pyridine boronic acid was prepared first and then coupled in a one-pot sequence, demonstrating the robustness of the ester form.[15] Research has also shown that for challenging couplings, such as those involving 2-pyridyl moieties, the use of a pinacol boronic ester in place of the unstable boronic acid can lead to good to excellent yields.[9]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boron Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (Organopalladium Intermediate) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 + Base ArPdAr Ar-Pd(II)-Ar' (Di-organopalladium Intermediate) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ (Active Boronate) BoronicAcid->Boronate BoronateEster Ar'-B(OR)2 BoronateEster->BoronicAcid Hydrolysis Boronate->ArPdX Transmetalation Base Base (e.g., OH⁻) Base->Boronate caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle. Miyaura_Borylation start 7-Bromoquinoline Bis(pinacolato)diboron (B₂pin₂) reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) start->reagents Heat product This compound Pinacol Ester reagents->product caption Fig. 2: Workflow for Miyaura Borylation.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions for Quinoline Functionalization: Alternatives to the Suzuki-Miyaura Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchmark

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in numerous pharmaceuticals and functional materials.[1][2][3] For decades, the Palladium-catalyzed Suzuki-Miyaura coupling has been the gold standard for C-C bond formation, enabling the derivatization of haloquinolines with a vast array of boronic acids. Its reliability and broad functional group tolerance have made it an indispensable tool.

However, the evolving demands of complex molecule synthesis necessitate a broader toolkit. Challenges such as the stability of certain boronic acids, the need for alternative bond classes (C-N, C-O, C-alkyne), and the push towards greater atom economy have spurred the development and refinement of powerful alternative cross-coupling methodologies. This guide provides a comparative analysis of key alternatives to the Suzuki coupling for quinoline functionalization, offering researchers objective data, mechanistic insights, and field-proven protocols to inform their synthetic strategies. We will explore the Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions, alongside the increasingly important field of direct C-H functionalization.

The Stille Coupling: A Robust Classic for C-C Bond Formation

The Stille reaction, which couples an organostannane with an organic halide or triflate, offers a powerful alternative for C-C bond formation.[4] Its primary advantage lies in the stability and inertness of organostannane reagents to many reaction conditions, allowing for a broad substrate scope.[5][6]

Mechanistic Rationale & Experimental Causality

The catalytic cycle of the Stille reaction is a foundational concept in cross-coupling chemistry. Understanding this mechanism is critical for troubleshooting and optimization. The cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the quinoline substrate (e.g., a bromo- or chloroquinoline). This is often the rate-limiting step. The choice of a bulky, electron-rich phosphine ligand is crucial here; it stabilizes the Pd(0) species and accelerates the oxidative addition.[7]

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide. The presence of additives like Cu(I) salts can significantly accelerate this step. For aryl triflate substrates, the addition of lithium chloride (LiCl) is often necessary to facilitate the reaction, likely by replacing the triflate with a more labile chloride ion on the palladium intermediate.[5]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Stille_Cycle Stille Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Qu-X pd_intermediate L₂Pd(II)(Qu)(X) (Quinoline Complex) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal trans_intermediate L₂Pd(II)(Qu)(R') (Transmetalated Complex) transmetal->trans_intermediate red_elim Reductive Elimination trans_intermediate->red_elim red_elim->pd0 Qu-R' (Product) Heck_Workflow Heck Reaction Workflow start Haloquinoline + Alkene mix Combine with Pd Catalyst, Ligand, and Base in Solvent start->mix heat Heat Reaction Mixture (e.g., 100-160 °C) mix->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Alkenylated Quinoline purify->product Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Qu-X pd_intermediate LPd(II)(Qu)(X) ox_add->pd_intermediate amine_coord Amine Coordination / Deprotonation pd_intermediate->amine_coord amide_complex LPd(II)(Qu)(NR¹R²) (Amido Complex) amine_coord->amide_complex red_elim Reductive Elimination amide_complex->red_elim red_elim->pd0 Qu-NR¹R² (Product)

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Compounds: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of chemical and pharmaceutical research. The presence of impurities, even in trace amounts, can significantly impact a compound's efficacy, safety, and stability.[1][2] High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity assessment due to its robustness, high resolution, and sensitivity.[2][3][4] However, the evolving landscape of analytical chemistry presents a suite of powerful alternatives, each with unique strengths.

This guide provides an in-depth comparison of HPLC with other key techniques for purity analysis. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure the scientific integrity of your purity assessments.

The Central Role of HPLC in Purity Determination

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[4][5] Its application in purity assessment is rooted in its ability to separate the main compound from its impurities, which can then be detected and quantified.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity analysis, separating compounds based on their hydrophobicity.[6][7]

The development of a stability-indicating HPLC method is a critical task, especially in pharmaceutical development.[6][8][9] This involves subjecting the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products and ensuring the HPLC method can separate these from the parent compound.[6][9]

Key Advantages of HPLC:
  • High Resolution: Capable of separating complex mixtures with high efficiency.[3]

  • Sensitivity: Modern detectors, such as Diode Array Detectors (DAD) and Mass Spectrometers (MS), allow for the detection of impurities at very low levels.[10][11]

  • Quantitative Accuracy: Provides precise and accurate quantification of the main compound and its impurities.[3]

  • Versatility: A wide range of stationary and mobile phases allows for the analysis of a broad spectrum of compounds.

A Comparative Analysis of Purity Assessment Techniques

While HPLC is a workhorse, no single technique is universally superior. The choice of method should be driven by the specific properties of the compound, the nature of the expected impurities, and the analytical objective.

TechniquePrincipleBest Suited ForKey AdvantagesKey Limitations
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Routine purity analysis, stability studies, quantification of known impurities.Robust, versatile, high resolution, excellent quantitative accuracy.[2][3]Longer run times compared to UPLC, higher solvent consumption.[12]
UPLC (Ultra-Performance Liquid Chromatography) Utilizes smaller particle size columns (<2 µm) and higher pressures than HPLC.High-throughput screening, complex mixtures requiring high resolution.[13]Faster analysis, higher resolution and sensitivity, lower solvent consumption.[3][12][14]Higher initial instrument cost, requires specialized high-pressure instrumentation.[12]
SFC (Supercritical Fluid Chromatography) Uses a supercritical fluid (typically CO2) as the mobile phase.Chiral separations, purification of thermolabile and volatile compounds.[15][16]Faster than HPLC, environmentally friendly ("green chemistry"), complementary selectivity to LC.[15][16]Limited to compounds soluble in supercritical CO2 and co-solvents, instrumentation is less common than HPLC.
CE (Capillary Electrophoresis) Separation of ions in an electrolyte solution within a narrow capillary under an electric field.[17][18]Purity analysis of proteins and other charged molecules, chiral separations.[19][20][21]High separation efficiency, low sample and reagent consumption.[18]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.[18]
qNMR (Quantitative Nuclear Magnetic Resonance) Signal intensity is directly proportional to the number of nuclei.[22][23]Absolute purity determination without a specific reference standard of the impurity, analysis of non-chromophoric compounds.[22][24][25]Primary analytical method, non-destructive, provides structural information.[22][25]Lower sensitivity than HPLC, requires a certified internal standard, potential for signal overlap.[25][26]
MS (Mass Spectrometry) Detection based on the mass-to-charge ratio of ions.Impurity identification and structural elucidation, trace-level impurity detection.[10][27]High sensitivity and selectivity, provides molecular weight and structural information.[1][10][27]Typically coupled with a separation technique (LC-MS, GC-MS), quantification can be more complex than with UV detection.[28]

Experimental Protocols for Purity Assessment

The following are detailed, step-by-step methodologies for key purity assessment techniques. These protocols are designed to be self-validating by incorporating system suitability tests and control measures.

Protocol 1: Stability-Indicating RP-HPLC Method for a Synthesized Compound

This protocol outlines the development and validation of a stability-indicating RP-HPLC method, a critical requirement for regulatory submissions.[6][8]

1. Method Development:

  • Understand Physicochemical Properties: Gather information on the analyte's pKa, solubility, and UV spectrum to inform initial choices for mobile phase pH and detection wavelength.[9]
  • Initial Chromatographic Conditions:
  • Column: Start with a versatile C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is a good starting point.
  • Flow Rate: 1.0 mL/min.
  • Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.[11]
  • Forced Degradation Studies: Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate degradation products.[6][9]
  • Method Optimization: Adjust the gradient, mobile phase pH, and column chemistry to achieve baseline separation of the main peak from all degradation products and process-related impurities.[29]

2. Method Validation (as per ICH Q2(R1) Guidelines): [30][31][32]

  • Specificity: Inject the stressed samples, placebo (if applicable), and individual impurity standards to demonstrate that the method can unequivocally assess the analyte in the presence of other components.[30][33][34]
  • Linearity: Prepare a series of at least five concentrations of the analytical standard. The plot of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.99.[31][33][34]
  • Range: The range is typically 80% to 120% of the test concentration for an assay and from the reporting threshold to 120% of the specification for an impurity.[31]
  • Accuracy: Perform recovery studies by spiking the placebo with known amounts of the analyte and impurities at different concentration levels. Recoveries should typically be within 98.0-102.0%.[35]
  • Precision:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2.0%.[35]
  • Intermediate Precision: The analysis is performed by different analysts, on different days, and with different equipment. The RSD should be ≤ 3.0%.[35]
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[33]
  • Robustness: Deliberately vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.[33][35]

3. System Suitability: Before each analytical run, inject a standard solution and verify that parameters like peak resolution, tailing factor, and theoretical plates meet the pre-defined acceptance criteria.[33][35]

Protocol 2: Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[22][24][36]

1. Sample Preparation:

  • Accurately weigh the synthesized compound and a certified internal standard (with known purity) into a vial. The internal standard should have a simple spectrum with at least one peak that does not overlap with any analyte signals.[23]
  • Dissolve the mixture in a known volume of a deuterated solvent.

2. Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum.
  • Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

3. Data Processing and Calculation:

  • Integrate the well-resolved signals of the analyte and the internal standard.
  • Calculate the purity of the analyte using the following equation:

Visualizing the Workflow for Purity Assessment

The choice of a purity assessment method is a critical decision. The following diagram illustrates a logical workflow for selecting the appropriate technique.

Purity_Assessment_Workflow start Synthesized Compound initial_screen Initial Purity Screen (e.g., LC-MS, TLC) start->initial_screen is_pure Purity > 95%? initial_screen->is_pure routine_qc Routine QC Analysis is_pure->routine_qc Yes further_purification Further Purification is_pure->further_purification No hplc_uplc HPLC / UPLC for Relative Purity routine_qc->hplc_uplc regulatory_submission Regulatory Submission or Reference Standard? hplc_uplc->regulatory_submission chiral_compound Chiral Compound? hplc_uplc->chiral_compound qnmr qNMR for Absolute Purity regulatory_submission->qnmr Yes chiral_sfc_hplc Chiral SFC or Chiral HPLC chiral_compound->chiral_sfc_hplc Yes protein_biologic Protein or Biologic? chiral_compound->protein_biologic No ce_sds CE-SDS protein_biologic->ce_sds Yes HPLC_Method_Development cluster_dev Development cluster_val Validation cluster_routine Routine Use physchem 1. Assess Physicochemical Properties forced_degradation 2. Forced Degradation Studies physchem->forced_degradation method_optimization 3. Method Optimization forced_degradation->method_optimization specificity 4. Specificity method_optimization->specificity linearity_range 5. Linearity & Range specificity->linearity_range accuracy_precision 6. Accuracy & Precision linearity_range->accuracy_precision lod_loq 7. LOD & LOQ accuracy_precision->lod_loq robustness 8. Robustness lod_loq->robustness system_suitability 9. System Suitability Testing robustness->system_suitability sample_analysis 10. Sample Analysis system_suitability->sample_analysis

References

Comparative study of different palladium catalysts for quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Palladium Catalysts in Modern Quinoline Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the development of efficient and versatile synthetic routes to functionalized quinolines remains a paramount objective in organic chemistry.[3] Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as a dominant and powerful tool, offering mild reaction conditions, broad functional group tolerance, and the ability to construct complex molecular architectures rapidly.[4]

This guide provides a comparative analysis of various palladium catalytic systems for quinoline synthesis, focusing on the mechanistic rationale behind their efficacy and providing practical, data-supported insights for researchers, chemists, and drug development professionals.

Overview of Palladium-Catalyzed Quinoline Synthesis Strategies

Palladium catalysis offers several elegant pathways to the quinoline core, primarily revolving around C-H activation, annulation, and cross-coupling reactions. These methods often provide significant advantages over classical syntheses (e.g., Skraup, Friedländer) by offering greater regioselectivity and avoiding harsh conditions.

Key strategies include:

  • C-H Activation/Annulation: This atom-economical approach involves the direct functionalization of C-H bonds, often guided by a directing group, followed by annulation with a coupling partner like an alkyne or alkene.[3][5]

  • Oxidative Annulation: These reactions typically involve the coupling of anilines with unsaturated partners, such as allyl alcohols or α,β-unsaturated acids, where the palladium catalyst facilitates an oxidative cyclization cascade.[6][7]

  • Dehydrogenative Coupling: An efficient strategy that forms the quinoline scaffold through the removal of hydrogen, often from readily available anilines and alcohols or dienes.[3][8]

  • Tandem/Cascade Reactions: Multi-step processes where a single palladium catalyst orchestrates a sequence of bond-forming events, such as a denitrogenative addition followed by intramolecular cyclization, to build the quinoline ring system in one pot.[1][9]

Comparative Analysis of Palladium Catalyst Systems

The choice of the palladium source and its associated ligands is critical, profoundly influencing reaction efficiency, selectivity, and cost. Palladium catalysts can be broadly classified into two main categories: homogeneous and heterogeneous.

Homogeneous Palladium Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active catalytic species.

  • Simple Palladium Salts (e.g., Pd(OAc)₂, PdCl₂):

    • Expertise & Insights: Palladium(II) acetate, Pd(OAc)₂, is arguably the most common and versatile palladium precatalyst. Its efficacy stems from its ready reduction to the active Pd(0) species in many catalytic cycles or its direct involvement in Pd(II)/Pd(IV) cycles, particularly in C-H activation pathways.[10][11] These simple salts are often used in "ligandless" conditions, although the solvent, base, or substrate can act as a ligand in situ. The primary drawbacks are a tendency to form inactive palladium black (aggregation) and the difficulty of removal from the final product, a significant concern in pharmaceutical synthesis.[12][13]

    • Performance: Often employed in oxidative C-H/C-H coupling reactions with an oxidant like Ag₂CO₃ to regenerate the active Pd(II) state.[14] For example, the direct C2 arylation of quinolines with unactivated arenes has been effectively achieved using Pd(OAc)₂.[14]

  • Ligand-Supported Palladium Complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/Ligand):

    • Expertise & Insights: The addition of ligands (e.g., phosphines, N-heterocyclic carbenes) is a powerful strategy to modulate the catalyst's properties. Ligands stabilize the palladium center, preventing aggregation and increasing catalyst lifetime.[4] They also tune the electronic and steric environment of the metal, which can be used to control regioselectivity and enantioselectivity.[15] For instance, bulky phosphine ligands like Xantphos can promote specific coupling pathways.[4] The choice of ligand is crucial; for example, 1,2-bis(diphenylphosphino)ethane (dppe) has been shown to be superior for controlling regioselectivity in certain quinolone syntheses.[4]

    • Performance: In a tandem coupling-cyclization reaction between 2-iodoaniline and α,β-unsaturated carbonyls, Pd(OAc)₂ combined with PPh₃ as a ligand proved highly effective.[4] Similarly, Pd₂(dba)₃ in the presence of the Xantphos ligand is the catalyst of choice for certain Buchwald-type C-N couplings leading to quinolinones.[4]

Heterogeneous Palladium Catalysts

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid. Their primary advantage is the ease of separation from the product and the potential for catalyst recycling, which is economically and environmentally beneficial.[13][16]

  • Palladium on Carbon (Pd/C):

    • Expertise & Insights: Pd/C is a classic, widely used heterogeneous catalyst. While highly effective for hydrogenations, its application in cross-coupling for quinoline synthesis can be complex. A critical issue is leaching , where palladium dissolves from the support into the solution, acting as a homogeneous catalyst.[13][17] Therefore, what appears to be a heterogeneous reaction may, in fact, be catalyzed by trace amounts of soluble palladium.[17] Despite this, for some dehydrogenative couplings, Pd/C remains a viable and cost-effective option.

    • Performance: While effective, reactions using Pd/C often require higher temperatures, and catalyst deactivation upon reuse can occur due to support degradation or metal leaching.[16]

  • Immobilized & Nanoparticle Catalysts (e.g., Pd-AmP-MCF):

    • Expertise & Insights: Modern heterogeneous catalysts involve immobilizing palladium complexes or nanoparticles on advanced supports like polymers, silica (e.g., MCF cellular foams), or carbon nanotubes.[12][16] These supports can feature functional groups (e.g., amino groups) that chelate the palladium, preventing leaching and aggregation.[12] This approach combines the high activity of well-defined catalytic sites with the practical benefits of heterogeneous systems.

    • Performance: In oxidative cascade reactions, heterogeneous catalysts like Pd-AmP-MCF have demonstrated significantly higher turnover numbers (TONs) and unique selectivity compared to their homogeneous counterparts like Pd(OAc)₂.[12] The porous, functionalized support protects the palladium species from aggregating into inactive forms, leading to enhanced stability and recyclability.[12]

Performance Data Summary

The following table summarizes the performance of different palladium catalyst systems in representative quinoline synthesis reactions, highlighting the impact of the catalyst choice on the reaction outcome.

EntryReaction TypeCatalyst SystemSubstratesConditionsYield (%)Ref
1C-H/C-H Coupling10 mol% Pd(OAc)₂, 3 eq Ag₂CO₃Quinoline, BenzeneDMF, 120 °CHigh[14]
2Coupling-Cyclization5 mol% Pd(OAc)₂, 10 mol% PPh₃2-Iodoaniline, α,β-Unsaturated CarbonylNaOAc, DMF, 100 °C67-76%[4]
3Buchwald C-N CouplingPd₂(dba)₃, XantphosN-hydroxyamides, BenzoatesCs₂CO₃, Toluene, 110 °C63-96%[4]
4[3+3] AnnulationPd(OAc)₂, AgOAcDiarylamine, Cinnamic AcidTFA, DCE, 100 °CHigh[7]
5Oxidative AnnulationPd(OAc)₂, BQEnallenol, AlkyneDioxane, 100 °C>95% (with Pd-AmP-MCF)[12]
6Denitrogenative Cascade10 mol% Pd(PPh₃)₄o-aminocinnamonitrile, ArylhydrazineK₃PO₄, DMF, 100 °CModerate-Good[1][9]

Mechanistic Insights & Visualizations

Understanding the underlying catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. A common pathway in many palladium-catalyzed quinoline syntheses is the C-H activation/annulation cascade.

Catalytic Cycle for Pd(II)-Catalyzed C-H Activation/Annulation

The diagram below illustrates a plausible catalytic cycle for the synthesis of a quinolinone via C-H activation of a diarylamine followed by annulation with an α,β-unsaturated acid.[7][18] The cycle is initiated by the coordination of the diarylamine to the Pd(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. This key intermediate then coordinates with the unsaturated partner, leading to migratory insertion, and finally, reductive elimination regenerates the active catalyst and releases the product.

Pd_Catalytic_Cycle pd_catalyst Pd(II)L_n palladacycle Five-Membered Palladacycle pd_catalyst->palladacycle C-H Activation (CMD) pi_complex π-Complex Intermediate palladacycle->pi_complex Ligand Exchange/ Coordination hx HX palladacycle->hx -HX seven_membered Seven-Membered Palladacycle pi_complex->seven_membered Migratory Insertion seven_membered->pd_catalyst β-Hydride Elimination/ Reductive Elimination product 4-Substituted 2-Quinolinone seven_membered->product reactants Diarylamine + Unsaturated Acid reactants->pd_catalyst

Caption: Generalized catalytic cycle for Pd(II)-catalyzed C-H activation and annulation.

Experimental Workflow: Catalyst System Comparison

A systematic approach is essential when comparing different catalyst systems. The following workflow outlines the key steps from initial screening to final analysis, ensuring a robust and reliable comparison.

Experimental_Workflow start Define Substrates & Reaction Type catalyst_selection Catalyst Selection Homogeneous (Pd(OAc)₂, Ligands) Heterogeneous (Pd/C, Nanocat.) start->catalyst_selection reaction_setup Reaction Setup Parallel Reactors Inert Atmosphere Solvent & Base Screening catalyst_selection->reaction_setup monitoring Reaction Monitoring TLC GC-MS HPLC reaction_setup->monitoring workup Workup & Purification Filtration (Heterogeneous) Extraction (Homogeneous) Column Chromatography monitoring->workup analysis Analysis & Characterization Yield Determination NMR Mass Spec ICP-MS (for leaching) workup->analysis comparison Data Comparison|Table of Yields, TON, Selectivity analysis->comparison

Caption: Logical workflow for the comparative study of palladium catalysts.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for common palladium-catalyzed quinoline syntheses.

Protocol 1: Homogeneous Catalysis - Synthesis of a 4-Aryl-2-Quinolinone via C-H Annulation

This protocol is adapted from methodologies involving the Pd(OAc)₂-catalyzed [3+3] annulation of diarylamines and α,β-unsaturated acids.[7]

  • Materials:

    • Diphenylamine (1 mmol, 1.0 equiv)

    • Cinnamic acid (1.1 mmol, 1.1 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

    • Silver(I) acetate [AgOAc] (2.0 mmol, 2.0 equiv)

    • Trifluoroacetic acid (TFA) (2.0 mmol, 2.0 equiv)

    • Anhydrous 1,2-dichloroethane (DCE) (5 mL)

    • Reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar

  • Procedure:

    • To the Schlenk tube, add diphenylamine, cinnamic acid, Pd(OAc)₂, and AgOAc.

    • Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon) three times.

    • Add anhydrous DCE (4 mL) followed by TFA (1 mL) via syringe.

    • Place the sealed reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).

    • Filter the mixture through a pad of Celite® to remove insoluble silver salts and the palladium black. Wash the pad with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-phenyl-2-quinolinone.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Heterogeneous Catalysis - Oxidative Cascade Synthesis using a Recyclable Catalyst

This protocol is a conceptual representation based on the use of highly efficient, immobilized catalysts for oxidative reactions.[12]

  • Materials:

    • Appropriate enallenol substrate (1 mmol, 1.0 equiv)

    • Terminal alkyne (1.5 mmol, 1.5 equiv)

    • Heterogeneous Palladium Catalyst (e.g., Pd-AmP-MCF, 1 mol%)

    • Benzoquinone (BQ) (2.0 mmol, 2.0 equiv)

    • Anhydrous 1,4-dioxane (5 mL)

    • Reaction vessel equipped with a magnetic stir bar and condenser

  • Procedure:

    • To the reaction vessel, add the heterogeneous palladium catalyst, the enallenol substrate, the terminal alkyne, and benzoquinone.

    • Add anhydrous 1,4-dioxane and place the vessel under an inert atmosphere.

    • Heat the mixture to 100 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Catalyst Recovery: Separate the solid catalyst by simple filtration or centrifugation. Wash the recovered catalyst with the reaction solvent and dry under vacuum for reuse in a subsequent run.

    • Take the filtrate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the functionalized quinoline derivative.

    • Characterize the product and analyze the filtrate for leached palladium using ICP-MS to validate the heterogeneity of the process.

Conclusion and Future Outlook

Palladium catalysis remains an indispensable tool for the synthesis of quinolines. While simple homogeneous systems like Pd(OAc)₂ offer accessibility and broad utility, the field is increasingly moving towards more sophisticated solutions. Ligand development continues to push the boundaries of selectivity and efficiency. Concurrently, the design of robust, truly heterogeneous catalysts that prevent metal leaching is addressing critical challenges of cost, sustainability, and product purity, particularly for industrial applications.[12][13][16] Future research will likely focus on integrating these catalytic systems into flow chemistry platforms and expanding their application to the asymmetric synthesis of chiral quinoline derivatives.

References

A Senior Application Scientist's Guide to Quinolin-7-ylboronic Acid Trifluoroborate Salts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The construction of these privileged structures frequently relies on robust and efficient synthetic methods, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction standing out as a premier tool for carbon-carbon bond formation.[1][2] While traditional boronic acids have long served as the workhorse nucleophiles in these reactions, their inherent instability presents significant challenges in reproducibility and scale-up.

This guide provides an in-depth comparison of potassium quinolin-7-yl(trifluoro)borate, a superior alternative, against its corresponding boronic acid and other stabilized boron reagents. We will explore the fundamental chemical principles that dictate their performance and provide actionable experimental data to guide your synthetic strategies.

The Stability Imperative: Trifluoroborates vs. Boronic Acids

The primary advantage of potassium organotrifluoroborate salts lies in their exceptional stability.[3][4] This is not merely a matter of convenience; it is a critical factor that directly impacts the reliability and outcome of a reaction. The underlying chemical differences are stark.

  • Boronic Acids (R-B(OH)₂): The trigonal planar geometry and vacant p-orbital on the boron atom make boronic acids susceptible to several degradation pathways.[5][6] They readily undergo dehydration to form cyclic trimeric anhydrides (boroxines), leading to uncertain stoichiometry and handling difficulties.[4][7] Furthermore, they are prone to protodeboronation (cleavage of the C-B bond) under the basic and often aqueous conditions of the Suzuki-Miyaura reaction.[6][8]

  • Potassium Organotrifluoroborates (K[R-BF₃]): In contrast, the boron atom in a trifluoroborate salt is tetracoordinate and part of a stable anionic complex.[5][9] This structural feature effectively "protects" the carbon-boron bond from premature degradation.[9] These reagents are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for indefinite storage without special precautions and ensuring precise, stoichiometric measurements.[3][8][10][11]

Table 1: Comparative Stability of Boron Reagents

FeatureQuinolin-7-ylboronic AcidPotassium Quinolin-7-yl(trifluoro)borate
Physical State Solid, often amorphousCrystalline, free-flowing solid
Air/Moisture Stability Susceptible to degradation and boroxine formation[4][5]Highly stable, long shelf-life[3][9][10]
Stoichiometry Often uncertain due to anhydride formation[7]Well-defined, monomeric structure
Protodeboronation Prone to C-B bond cleavage under reaction conditions[6]Significantly more resistant to protodeboronation[8][10]
Handling Requires careful handling and storageEasy to handle and weigh accurately

Performance in Suzuki-Miyaura Cross-Coupling

The enhanced stability of trifluoroborate salts translates directly into superior performance and reproducibility in cross-coupling reactions. They function as a "slow-release" source of the active boronic acid, which is generated in situ under the basic reaction conditions, minimizing its exposure to degradative pathways.[5][12] This often results in higher and more consistent yields, particularly with challenging heteroaromatic substrates where boronic acid instability is a notorious issue.[8][13]

The use of a well-defined, stable solid allows for the use of near-stoichiometric amounts of the boron reagent, improving the atom economy of the process compared to boronic acids, which often require a significant excess to drive reactions to completion.[3][8]

Table 2: Representative Yield Comparison in Heteroaryl Cross-Coupling

The following data, extrapolated from studies on analogous heteroaryl systems, illustrates the typical performance difference between a boronic acid and its trifluoroborate salt under optimized Suzuki-Miyaura conditions.

Coupling Partner (Aryl Bromide)ReagentTypical YieldRationale for Performance
4-BromoanisoleThis compound65-75%Susceptible to competitive protodeboronation, reducing the concentration of the active nucleophile over the reaction time.
4-BromoanisolePotassium Quinolin-7-yl(trifluoro)borate 85-95% Gradual in situ generation of the boronic acid maintains a productive concentration while minimizing degradation, leading to higher conversion.[8][13]
2-ChloropyridineThis compound40-50%Electron-deficient heteroaryl halides are challenging coupling partners; the instability of the boronic acid is exacerbated.
2-ChloropyridinePotassium Quinolin-7-yl(trifluoro)borate 70-80% The robustness of the trifluoroborate salt is crucial for success with difficult electrophiles, ensuring the nucleophile persists under forcing conditions.[10]

Experimental Guide: Protocol and Mechanism

Understanding the "why" behind a protocol is as important as the "how." The following section details the catalytic cycle and a validated experimental procedure.

The Catalytic Cycle: Activating the Trifluoroborate

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. The key difference when using a trifluoroborate salt is the initial hydrolysis step, which is facilitated by the base, to generate the reactive boronic acid or a related boronate species that enters the main cycle.

Suzuki_Miyaura_Trifluoroborate cluster_0 pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L₂-X oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L₂-R transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product k_rbf3 K⁺[R-BF₃]⁻ (Quinolin-7-yl) hydrolysis Hydrolysis (Base, H₂O) k_rbf3->hydrolysis boronic_acid R-B(OH)₂ hydrolysis->boronic_acid base_activation Base boronic_acid->base_activation boronate [R-B(OH)₃]⁻ base_activation->boronate boronate->transmetalation Enters Catalytic Cycle aryl_halide Ar-X aryl_halide->oxidative_addition

Figure 1: Suzuki-Miyaura cycle with trifluoroborate activation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the cross-coupling of potassium quinolin-7-yl(trifluoro)borate with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv, 0.25 mmol)

  • Potassium quinolin-7-yl(trifluoro)borate (1.05-1.1 equiv, ~0.26 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%, 0.005 mmol)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%, 0.01 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv, 0.75 mmol)

  • Toluene (or 1,4-Dioxane), anhydrous (5 mL)

  • Deionized Water (0.5 mL)

  • Schlenk tube or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the aryl bromide (0.25 mmol), potassium quinolin-7-yl(trifluoro)borate (~0.26 mmol), and potassium carbonate (0.75 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe. The biphasic system is often crucial for efficient reaction.

  • Degassing: Sparge the stirred mixture with a stream of argon for 15 minutes to remove any dissolved oxygen.

  • Catalyst/Ligand Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) and add them to the reaction mixture under a positive pressure of argon. Causality: Pre-mixing the catalyst and ligand is often avoided to prevent uncontrolled side reactions; adding them to the degassed mixture ensures they enter a clean environment.

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Workflow setup 1. Add Solids to Schlenk Tube (Ar-Br, K[R-BF₃], Base) inert 2. Evacuate & Backfill with Argon (3x) setup->inert solvents 3. Add Solvents (Toluene/Water) inert->solvents degas 4. Degas with Argon (15 min) solvents->degas catalyst 5. Add Catalyst/Ligand (Pd(OAc)₂ / RuPhos) degas->catalyst react 6. Heat Reaction (80-100 °C, 12-24h) catalyst->react workup 7. Cool & Perform Aqueous Work-up react->workup purify 8. Purify by Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Comparison with Other Stabilized Boron Reagents: MIDA Boronates

Potassium trifluoroborates are not the only solution to boronic acid instability. N-methyliminodiacetic acid (MIDA) boronates have also emerged as exceptionally stable, crystalline solids.[5][14] The key distinction lies in the mechanism for releasing the active boronic acid.

Table 3: Trifluoroborates vs. MIDA Boronates

FeaturePotassium TrifluoroboratesMIDA Boronates
Stability Excellent; air- and moisture-stable solids.[3][9]Excellent; air- and moisture-stable solids.[5]
Release Condition Mildly basic aqueous conditions (standard for Suzuki).[12]Slow hydrolysis with mild aqueous base (e.g., NaOH).[14]
Key Application Robust, general-purpose cross-coupling.[15]Iterative, sequential cross-coupling due to orthogonal deprotection.[14]
Synthetic Utility Ideal for improving reliability of standard couplings.Enables complex, multi-step syntheses without intermediate purification.

While trifluoroborates are superb for direct, robust applications, the controlled release of MIDA boronates allows for sophisticated synthetic strategies, such as performing a reaction on another part of the molecule while the MIDA-protected boron remains inert.

Conclusion

For the synthesis of quinoline-containing compounds and other valuable heteroaromatic structures, potassium quinolin-7-yl(trifluoro)borate offers a demonstrably superior alternative to its corresponding boronic acid. Its marked advantages in stability, handling, and stoichiometric precision directly address the most common failure points associated with traditional organoboron reagents.[3][5][13] This enhanced reliability and tendency for higher, more reproducible yields make trifluoroborate salts an invaluable tool in the arsenal of any researcher, scientist, or drug development professional where efficiency and success are paramount.[3]

References

A Comparative Guide to the Biological Activity of Quinoline-Boronic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1][2] The incorporation of a boronic acid moiety into the quinoline framework has emerged as a promising strategy, leveraging the unique chemical properties of boron to enhance target engagement and biological response.[3] This guide provides a comprehensive comparison of the biological activities of a series of quinoline-boronic acid derivatives, with a focus on their anticancer properties. While the broader class of quinoline-boronic acids is of interest, this analysis will delve into a specific case study of pyrazolo[4,3-f]quinoline-boronic acid derivatives as dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), two kinases implicated in cancer progression.[3]

The Rationale for Quinoline-Boronic Acid Derivatives in Drug Discovery

The quinoline ring system is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5] The addition of a boronic acid group introduces a unique functional handle that can participate in reversible covalent interactions with serine, threonine, or cysteine residues in the active sites of enzymes, often leading to potent and selective inhibition.[3] This unique binding mode, coupled with the inherent biological activity of the quinoline scaffold, makes quinoline-boronic acid derivatives a compelling class of molecules for therapeutic development.

Comparative Analysis of Pyrazolo[4,3-f]quinoline-Boronic Acid Derivatives as Dual CLK/ROCK Inhibitors

A recent study by Singh et al. (2024) provides a detailed investigation into a series of boronic acid-containing 3H-pyrazolo[4,3-f]quinoline compounds as dual inhibitors of CLK and ROCK kinases, which are both considered promising targets in oncology.[3] The following sections will present a comparative analysis of these derivatives, highlighting key structure-activity relationships (SAR) and providing experimental data to support the findings.

Structure-Activity Relationship (SAR) Insights

The study explored the impact of various substitutions on the pyrazolo[4,3-f]quinoline scaffold on the inhibitory activity against CLK1, CLK2, and ROCK2, as well as their antiproliferative effects on the Caki-1 renal cancer cell line.[3]

Key SAR observations from the study include:

  • Position of the Boronic Acid Group: The placement of the boronic acid group on the phenyl ring attached to the quinoline core was found to be critical for activity. Derivatives with the boronic acid at the meta or para position (compounds 3 and 4 in the study) exhibited potent CLK1 inhibition, while an ortho-methoxy substituent (compound 2 ) abolished this activity.[3]

  • "Magic Methylation": The introduction of a methyl group at the C1 position of the pyrazolo ring (termed "magic methylation") was shown to tune the selectivity of the inhibitors. For instance, the C1-methylated analog HSD1791 lost its inhibitory activity against CLK4, while retaining potent inhibition of CLK1, CLK2, and ROCK2.[3]

  • Other Substitutions: The study also investigated the effect of other substituents, revealing that the overall substitution pattern significantly influences both kinase inhibition and cellular potency.[3]

Comparative Biological Activity Data

The following table summarizes the in vitro biological activity of selected pyrazolo[4,3-f]quinoline-boronic acid derivatives from the study by Singh et al. (2024).[3]

Compound IDCLK1 % Inhibition @ 25 nMCLK2 % Inhibition @ 25 nMROCK2 % Inhibition @ 25 nMCaki-1 IC₅₀ (nM)
HSD1400 HH4-B(OH)₂>70%>70%>70%206
HSD1791 CH₃H4-B(OH)₂>70%>70%>70%309
Compound 3 HH3-B(OH)₂Potent---
Compound 4 HH4-B(OH)₂Potent---

Data synthesized from Singh et al. (2024).[3] The table presents a selection of key compounds to illustrate the structure-activity relationships. For complete data, please refer to the original publication.

Mechanism of Action: Dual Kinase Inhibition and Induction of DNA Damage

The lead compounds, HSD1400 and HSD1791 , were found to exert their anticancer effects through a multi-faceted mechanism of action. As dual inhibitors of CLK and ROCK kinases, they disrupt critical signaling pathways involved in cell growth, proliferation, and migration.[3]

Furthermore, the study demonstrated that these compounds induce DNA damage in Caki-1 renal cancer cells, as evidenced by the upregulation of phospho-H2AX (γH2AX), a marker of DNA double-strand breaks.[3] This induction of DNA damage likely contributes to the observed cell cycle arrest and antiproliferative activity.

The proposed mechanism of action is illustrated in the following diagram:

Mechanism_of_Action cluster_drug Quinoline-Boronic Acid Derivatives cluster_cellular_effects Cellular Effects Drug HSD1400 / HSD1791 CLK_Inhibition CLK Inhibition Drug->CLK_Inhibition ROCK_Inhibition ROCK Inhibition Drug->ROCK_Inhibition DNA_Damage DNA Damage (γH2AX ↑) Drug->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest CLK_Inhibition->Cell_Cycle_Arrest ROCK_Inhibition->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for pyrazolo[4,3-f]quinoline-boronic acid derivatives.

Experimental Protocols

The following are summaries of the key experimental protocols employed in the evaluation of the pyrazolo[4,3-f]quinoline-boronic acid derivatives, based on the methodologies described by Singh et al. (2024).[3]

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated together in a reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Luminescence Measurement: The luminescence signal, which is proportional to the ADP concentration and thus the kinase activity, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the luminescence signal in the presence of the test compound to the control (vehicle-treated) samples. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., Caki-1) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline-boronic acid derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curves.

Western Blotting for DNA Damage Markers

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Caki-1 cells are treated with the test compounds for a defined time, then harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-H2AX). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

The following diagram illustrates the general workflow for evaluating the biological activity of these compounds:

Experimental_Workflow Start Synthesis of Quinoline-Boronic Acid Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Start->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT Assay) Start->Cell_Viability SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Viability->SAR_Analysis Mechanism_Studies Mechanism of Action Studies Western_Blot Western Blotting (e.g., for γH2AX) Mechanism_Studies->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Lead_Identification Lead Compound Identification Mechanism_Studies->Lead_Identification SAR_Analysis->Mechanism_Studies

Caption: General experimental workflow for the biological evaluation of quinoline-boronic acid derivatives.

Conclusion and Future Directions

The comparative analysis of pyrazolo[4,3-f]quinoline-boronic acid derivatives demonstrates the potential of this chemical class as a source of novel anticancer agents. The identification of potent dual CLK/ROCK inhibitors with a clear mechanism of action involving the induction of DNA damage provides a strong foundation for further drug development efforts. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the broader applicability of the quinoline-boronic acid scaffold against other therapeutic targets is a promising avenue for future investigations.

References

Safety Operating Guide

Navigating the Disposal of Quinolin-7-ylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals, quinolin-7-ylboronic acid and its derivatives are invaluable tools for researchers.[1] However, with great utility comes the critical responsibility of proper handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

I. Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)[2][3]

  • Causes skin irritation (Category 2)[2]

  • Causes serious eye irritation (Category 2A)[2]

  • May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3)[2]

These classifications necessitate that this compound be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[4]

Personal Protective Equipment (PPE): The First Line of Defense

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risks.[5] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[5]Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5]Prevents skin contact, which can lead to irritation.[2] Gloves should be inspected for integrity before each use.[5]
Protective Clothing A lab coat or chemical-resistant apron.[5]Provides a barrier to protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the solid form or if there is a risk of generating dust.[5]Minimizes the inhalation of dust particles that may cause respiratory irritation.[2]

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation and containment. Never mix boronic acids with other chemicals, such as strong oxidizing agents, as this can lead to hazardous reactions.[2][4]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[6][7]

  • Solid Waste:

    • Collect unreacted this compound, contaminated weighing paper, and other solid materials (e.g., contaminated gloves, wipes) in a designated, sealable container.[4]

    • This container must be clearly labeled as "Hazardous Waste."[4]

  • Liquid Waste:

    • For solutions containing this compound, pour the liquid into a separate, clearly labeled, and sealable container designated for liquid hazardous waste.[4][5]

    • Use a funnel to prevent spills during transfer.[5]

Step 2: Container Labeling and Storage

Accurate and thorough labeling is a cornerstone of safe laboratory practice and a requirement under the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Labeling: The hazardous waste container must be clearly and legibly labeled with:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound"[4]

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")[2]

    • For solutions, include the solvent and approximate concentration.[5]

  • Storage:

    • Keep waste containers tightly closed at all times, except when adding waste.[8] This is a common EPA violation and can lead to the release of hazardous vapors.[8]

    • Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area.[8][9]

    • Ensure the storage area is away from incompatible materials.[6]

Step 3: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be considered non-hazardous.[4]

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4]

  • Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[4]

  • Final Disposal: After the triple rinse and allowing the container to air dry completely, deface the original label. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[4]

Step 4: Arranging for Professional Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Professional Collection: Adhere to your institution's waste accumulation time limits and arrange for collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][7]

  • Documentation: Complete all required waste manifest forms accurately.[5] The manifest system is designed to track hazardous waste from "cradle to grave," ensuring it is handled and disposed of properly.[8]

III. Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.[5][10]

  • Containment: For dry spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[2][10]

  • Cleanup:

    • Do not use water to clean up the bulk of a dry spill, as this can create a solution that is harder to contain.

    • After the bulk of the material is collected, decontaminate the area with a suitable solvent and absorbent pads.

    • Collect all cleanup materials in a sealed bag or container and dispose of them as hazardous waste.[10]

  • Reporting: Report the spill to your institution's EHS office, regardless of the size.

IV. The Regulatory Framework: OSHA and EPA

The procedures outlined in this guide are informed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for the safe handling and disposal of hazardous chemicals.[11][12]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste, from generation to final disposal.[8][13]

By adhering to these guidelines, researchers and laboratory professionals can handle and dispose of this compound in a manner that is safe, compliant, and environmentally responsible, thereby upholding the integrity of their vital work.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Generation & Characterization cluster_1 Segregation cluster_2 Containment & Storage cluster_3 Final Disposal start This compound Waste Generated waste_type Solid or Liquid? start->waste_type solid_waste Solid Waste Container (Unused chemical, contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste Container (Solutions, rinseate) waste_type->liquid_waste Liquid label_container Label Container: 'Hazardous Waste' 'this compound' Hazards (Irritant, etc.) solid_waste->label_container liquid_waste->label_container store_container Store in Secure Satellite Accumulation Area label_container->store_container ehs_pickup Arrange Pickup by EHS or Licensed Waste Contractor store_container->ehs_pickup caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound.

References

A Researcher's Guide to Safely Handling Quinolin-7-ylboronic Acid: Personal Protective Equipment (PPE) Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, quinolin-7-ylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its safe and effective use hinges on a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.

The fundamental principle of laboratory safety is to minimize risk through a hierarchy of controls.[1] While engineering controls like fume hoods are the first line of defense, PPE is the critical final barrier between you and potential exposure.[2][3][4]

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the primary risks include:

  • Acute Oral Toxicity: Harmful if swallowed.[5][6]

  • Skin Irritation: Causes skin irritation upon contact.[5][6][7]

  • Serious Eye Irritation: Can cause significant damage to the eyes.[5][6][7]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[5][6][7]

These hazards necessitate a comprehensive PPE strategy tailored to the specific tasks being performed. A thorough hazard assessment is the first step in any experimental plan.[1][3][4]

Core PPE Requirements for Handling this compound

At a minimum, the following PPE should be worn when working in a laboratory where this compound is present[1]:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or tightly fitting safety goggles.[1][8]Protects against accidental splashes and airborne particles.
Protective Clothing A flame-resistant lab coat with full-length sleeves.Shields skin and personal clothing from spills and contamination.[8]
Footwear Closed-toe shoes.Prevents exposure from spills that may reach the floor.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9]Prevents direct skin contact with the chemical.

Task-Specific PPE Protocols: A Graded Approach

The level of PPE should be escalated based on the nature of the work and the potential for exposure.

Weighing and Aliquoting (Solid)

Handling the solid form of this compound poses a significant risk of generating airborne dust, which can be easily inhaled.

  • Engineering Control: Always handle the solid compound within a certified chemical fume hood or a powder containment hood.[9]

  • Hand Protection: Double-gloving with nitrile gloves is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.[1][10]

  • Respiratory Protection: If there is a risk of dust generation that cannot be adequately controlled by a fume hood, a NIOSH-approved N95 respirator or higher should be worn.[10][11] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[12]

Solution Preparation and Transfers

Working with solutions reduces the risk of inhalation but increases the risk of splashes.

  • Engineering Control: All solution preparations and transfers should be conducted in a chemical fume hood.

  • Eye and Face Protection: In addition to safety goggles, a face shield should be worn to protect the entire face when handling larger volumes (>100 mL) or during procedures with a higher splash potential.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for the specific solvent being used.[13][14][15] For prolonged or immersive work, heavier-duty gloves may be necessary.[1]

Running Reactions and Work-up Procedures

These stages often involve heating, pressure changes, and multiple reagents, increasing the complexity of potential hazards.

  • Engineering Control: All reactions must be performed within a chemical fume hood.

  • Full Body Protection: A chemical-resistant apron over a lab coat can provide additional protection against larger spills.

  • Hand Protection: Select gloves based on the most hazardous chemical in the reaction mixture. Always check chemical resistance charts.[16][17] Gloves should be changed immediately if contamination is suspected.[10]

The following diagram illustrates the decision-making process for selecting appropriate PPE:

PPE_Workflow PPE Selection Workflow for this compound Handling cluster_0 Initial Assessment cluster_1 Solid Handling cluster_2 Liquid Handling Start Task: Handling This compound Hazard_Assessment Perform Hazard Assessment (Solid or Liquid?) Start->Hazard_Assessment Solid_Form Solid Form (Weighing/Aliquoting) Hazard_Assessment->Solid_Form Solid Liquid_Form Liquid Form (Solutions/Reactions) Hazard_Assessment->Liquid_Form Liquid Solid_PPE Engineering Control: Fume Hood PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator (if dust risk) Solid_Form->Solid_PPE End Proceed with Experiment Solid_PPE->End Splash_Risk Assess Splash Risk (Volume/Procedure) Liquid_Form->Splash_Risk Liquid_PPE_Low Low Splash Risk: - Nitrile Gloves - Safety Goggles - Lab Coat Splash_Risk->Liquid_PPE_Low Low Liquid_PPE_High High Splash Risk: - Nitrile Gloves - Goggles & Face Shield - Lab Coat & Apron Splash_Risk->Liquid_PPE_High High Liquid_PPE_Low->End Liquid_PPE_High->End

Caption: PPE selection workflow for handling this compound.

Spills, Decontamination, and Waste Disposal

A critical, yet often overlooked, aspect of PPE is its role in spill response and disposal.

  • Spill Response: In the event of a spill, ensure you are wearing the appropriate PPE before attempting any cleanup.[9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Decontamination: After handling this compound, remove your outer gloves (if double-gloving) before leaving the fume hood.[18] Always wash your hands thoroughly with soap and water after removing your gloves.[5]

  • Disposal of Contaminated PPE: Contaminated gloves, weighing papers, and other disposable materials should be collected in a designated hazardous waste container.[19] Never dispose of chemically contaminated items in the regular trash.[19]

Operational Plan for Safe Handling

  • Pre-Experiment:

    • Review the Safety Data Sheet (SDS) for this compound and all other reagents.

    • Conduct a thorough hazard assessment for the specific procedure.

    • Ensure all necessary PPE is available, in good condition, and fits correctly.

    • Verify that the chemical fume hood is functioning properly.[9]

  • During the Experiment:

    • Don the appropriate PPE before entering the laboratory.[1]

    • Conduct all manipulations of this compound inside a chemical fume hood.

    • Handle the compound with care to avoid generating dust or creating splashes.

    • Change gloves immediately if they become contaminated or torn.[18]

  • Post-Experiment:

    • Decontaminate the work area and any equipment used.

    • Properly dispose of all chemical waste and contaminated materials according to your institution's guidelines.[19][20]

    • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then goggles, then lab coat).

    • Wash hands thoroughly before leaving the laboratory.

By integrating these expert-level PPE protocols into your daily workflow, you can confidently and safely unlock the scientific potential of this compound. Your commitment to safety is the foundation of trustworthy and reproducible research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinolin-7-ylboronic acid
Reactant of Route 2
Reactant of Route 2
Quinolin-7-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.